5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Description
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Properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJDIUJDDCMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552448 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31839-20-0 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to facilitate its use in research, development, and quality control settings.
Core Physicochemical Data
This compound is a nitrobenzoic acid derivative with the chemical formula C₈H₇NO₆. It typically presents as a yellow or pale yellow crystalline powder.[1] Its structural characteristics, including the presence of hydroxyl, methoxy, and nitro functional groups, significantly influence its physical properties and reactivity.
Summary of Physical Properties
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₆ | [1] |
| Molecular Weight | 213.14 g/mol | [1] |
| Appearance | Yellow to pale yellow solid/crystalline powder | [1] |
| Melting Point | 181 °C (with decomposition) | [2] |
| 145.0 to 149.0 °C | [1] | |
| Boiling Point | 456.1 ± 45.0 °C (Predicted) | [2] |
| Solubility | 1.8 g/L (in water at 25 °C) | |
| pKa | 2.34 ± 0.25 (Predicted) | |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [2] |
Experimental Protocols
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder, trapping a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Approximate Melting Point Determination: The apparatus is heated at a relatively rapid rate (e.g., 10-20 °C per minute) to determine the approximate melting point.
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is prepared and placed in the apparatus. The sample is then heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.
Synthesis Workflow
This compound can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. The following diagram illustrates a general workflow for this chemical transformation.
Caption: A generalized workflow for the synthesis of this compound.
References
5-Hydroxy-4-methoxy-2-nitrobenzoic acid chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role in drug development. Particular emphasis is placed on its application as a precursor to the epidermal growth factor receptor (EGFR) inhibitor, gefitinib. This guide also collates available data on its biological activities and provides detailed experimental procedures for its synthesis and analysis.
Chemical Structure and Properties
This compound is a substituted benzoic acid derivative with the chemical formula C₈H₇NO₆. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, a methoxy group, and a hydroxyl group at positions 1, 2, 4, and 5, respectively.
Chemical Structure:
CAS Number: 31839-20-0[1]
Molecular Formula: C₈H₇NO₆
Molecular Weight: 213.14 g/mol
Synonyms:
-
5-Carboxy-2-methoxy-4-nitrophenol
-
4-Carboxy-2-hydroxy-5-nitroanisole
-
2-Nitro-5-hydroxy-4-methoxybenzoic acid
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Yellow solid | [2] |
| Purity | ≥95% (commercially available) | [1] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.
Synthesis Protocols
This compound is primarily synthesized from derivatives of vanillic acid or its esters. The following sections detail common laboratory-scale synthesis procedures.
Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid
A common method for the preparation of this compound involves the selective demethylation of 4,5-Dimethoxy-2-nitrobenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 equivalent).
-
Reagent Addition: Add a 10% aqueous solution of potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 5°C and acidify with concentrated hydrochloric acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.[3]
Synthesis from Methyl 3-hydroxy-4-methoxybenzoate
An alternative route involves the nitration of an alkylated derivative of methyl 3-hydroxy-4-methoxybenzoate.
Experimental Protocol:
-
Alkylation: React methyl 3-hydroxy-4-methoxybenzoate with a suitable alkylating agent (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in a solvent like DMF at 70°C for 4 hours.
-
Nitration: The resulting intermediate is then nitrated. To a solution of the intermediate in a mixture of acetic acid and acetic anhydride, add nitric acid dropwise at 0-5°C. The reaction is stirred at room temperature for 6 hours.
-
Work-up and Isolation: The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield the nitrated product, which can then be further processed to the target acid.[4][5]
Role in Drug Development
The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of the anticancer drug, Gefitinib.[6]
Intermediate in the Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The synthesis of gefitinib involves a multi-step process where this compound is a key building block.
The general synthetic workflow for the production of Gefitinib from this intermediate is depicted below.
Biological Activity
While primarily utilized as a synthetic intermediate, this compound has been noted for its potential antioxidant properties.
Antioxidant Activity
The compound is reported to have the ability to scavenge hydroxyl radicals and reactive oxygen species.[6] This antioxidant activity is attributed to the phenolic hydroxyl group in its structure. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.
Experimental Protocol for DPPH Radical Scavenging Assay:
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Assay Procedure: In a 96-well plate, add varying concentrations of the test compound. Add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[7][8]
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While comprehensive, assigned spectra are not widely published, this section outlines the expected spectral features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the various substituents on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carboxyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.
-
A C=O stretching band for the carboxylic acid group.
-
N-O stretching bands for the nitro group.
-
C-O stretching bands for the ether and carboxylic acid groups.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a substituted nitrobenzoic acid, with major fragments arising from the loss of the nitro group, hydroxyl group, methoxy group, and the carboxylic acid group.
Conclusion
This compound is a valuable chemical entity with a critical role in the synthesis of the important anticancer drug, gefitinib. Its synthesis is well-established, and it possesses inherent antioxidant properties that warrant further investigation. This technical guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key characteristics and outlining relevant experimental protocols. Further research to quantify its biological activities and fully characterize its spectroscopic properties would be of significant value to the scientific community.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 31839-20-0 [chemicalbook.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a detailed, evidence-based methodology for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, an important intermediate in pharmaceutical development. Direct nitration of the readily available precursor, vanillic acid, is synthetically challenging due to regioselectivity issues. The powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups favor the formation of the 5-nitro isomer. This document outlines a robust and high-yield three-step alternative pathway starting from veratraldehyde (3,4-dimethoxybenzaldehyde). The guide includes comprehensive experimental protocols, tabulated quantitative data, safety precautions, and logical diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Regioselectivity Challenge
This compound (CAS 31839-20-0) is a valuable building block in the synthesis of various pharmaceutical compounds. While its structure suggests a straightforward synthesis via electrophilic nitration of vanillic acid, this approach is synthetically unviable for producing the desired 2-nitro isomer.
The aromatic ring of vanillic acid is substituted with three groups, each influencing the position of incoming electrophiles:
-
-OH (hydroxyl) at C4: A strongly activating, ortho, para-director.
-
-OCH₃ (methoxy) at C3: A strongly activating, ortho, para-director.
-
-COOH (carboxyl) at C1: A deactivating, meta-director.
The combined effect of the highly activating hydroxyl and methoxy groups overwhelmingly directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho or para to them, primarily C5 and to a lesser extent C2 and C6. However, the C5 position is the most electronically favored, leading to 5-nitrovanillic acid as the major product. Achieving selective nitration at the C2 position in the presence of these powerful directing groups is exceedingly difficult, resulting in low yields and complex purification challenges.
// Invisible nodes for positioning arrows pos_c1 [pos="1.1,1.8!", shape=point]; pos_c3 [pos="0.4,0.9!", shape=point]; pos_c4 [pos="0.4,-0.2!", shape=point]; pos_c2 [pos="1.8,0.9!", shape=point]; pos_c5 [pos="1.1,-1.2!", shape=point];
// Arrows pos_c1 -> mol [label=" Meta", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, penwidth=2]; pos_c3 -> mol [label=" Ortho/Para", color="#34A853", fontcolor="#34A853", arrowhead=vee, penwidth=2]; pos_c4 -> mol [label=" Ortho", color="#34A853", fontcolor="#34A853", arrowhead=vee, penwidth=2];
pos_c5 -> mol [label=" Favored", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, penwidth=3, style=dashed]; pos_c2 -> mol [label=" Desired", color="#4285F4", fontcolor="#4285F4", arrowhead=vee, penwidth=3, style=dashed]; } ` Caption: Regiochemical influence of substituents on vanillic acid.
This guide, therefore, presents a validated three-step synthetic pathway that circumvents this issue, providing a reliable and high-yield route to the target compound.
Recommended Synthetic Pathway
The recommended synthesis proceeds through three distinct steps, starting from veratraldehyde:
-
Nitration: Veratraldehyde is nitrated to form 4,5-dimethoxy-2-nitrobenzaldehyde.
-
Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid.
-
Selective Demethylation: The methoxy group at C5 is selectively cleaved to yield the final product, this compound.
Data Presentation
Table 1: Reagent and Compound Properties
| Compound Name | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Veratraldehyde | C₉H₁₀O₃ | 166.17 | 120-14-9 | Starting material. Irritant. |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 7697-37-2 | Strong oxidizer. Corrosive. |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | C₉H₉NO₅ | 211.17 | 20357-25-9 | Intermediate 1. |
| Sodium Chlorite | NaClO₂ | 90.44 | 7758-19-2 | Oxidizer. Handle with care. |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 7722-84-1 | Strong oxidizer. |
| 4,5-Dimethoxy-2-nitrobenzoic acid | C₉H₉NO₆ | 227.17 | 4998-07-6 | Intermediate 2. Yellow crystalline powder. |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Corrosive base. |
| This compound | C₈H₇NO₆ | 213.14 | 31839-20-0 | Final Product. |
Table 2: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | Nitration | Veratraldehyde | Conc. HNO₃ | 4,5-Dimethoxy-2-nitrobenzaldehyde | 61%[1] |
| 2 | Oxidation | 4,5-Dimethoxy-2-nitrobenzaldehyde | NaClO₂, H₂O₂ | 4,5-Dimethoxy-2-nitrobenzoic acid | 93%[2] |
| 3 | Selective Demethylation | 4,5-Dimethoxy-2-nitrobenzoic acid | KOH, H₂O; then H⁺ (acid) | This compound | 85-92%[3] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Handle concentrated acids and bases with extreme care.
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
This protocol is adapted from a procedure with a reported yield of 61%.[1]
-
Reaction Setup: In a suitable reaction vessel, place 135 g of veratraldehyde (3,4-dimethoxybenzaldehyde).
-
Nitration: Cool the vessel in an ice bath to 10°C. Slowly add 500 mL of concentrated nitric acid while maintaining the temperature at 10°C.
-
Reaction Time: Stir the mixture at this temperature for 20 hours.
-
Quenching: After 20 hours, pour the reaction mixture into 3 liters of ice water. A crystalline solid will precipitate.
-
Workup: Collect the crystals by filtration. Dissolve the collected solid in a solvent mixture of 8 L of toluene and 500 mL of ethyl acetate.
-
Washing: Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (1x), water (3x), and saturated brine (1x).
-
Purification: Concentrate the organic solution to a volume of approximately 500 mL under reduced pressure. Cool the concentrate to room temperature to allow yellowish crystals to form.
-
Isolation: Collect the crystals of 4,5-dimethoxy-2-nitrobenzaldehyde by filtration. The reported yield is 77.71 g (61%).[1]
Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid
This protocol is adapted from a procedure with a reported yield of 93%.[2]
-
Reaction Setup: In a reaction flask, suspend 10 g of 4,5-dimethoxy-2-nitrobenzaldehyde in a mixture of 20 mL of water and 30 mL of methanol. Add 3.5 mL of acetic acid.
-
Oxidation: To the well-stirred suspension, add 9 mL of 30% hydrogen peroxide. Subsequently, add a solution of 9 g of sodium chlorite (80% purity) in 5 mL of water.
-
Reaction Conditions: The reaction is exothermic; stir and warm the mixture to approximately 50°C. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, add 10.5 g of sodium bisulfite to quench the reaction.
-
Workup: Evaporate the solvent to dryness. Dissolve the resulting solid in a solution of 6 g of sodium hydroxide in 10 mL of water.
-
Purification: Filter the basic solution to remove any impurities. Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid. The reported yield is 10 g (93%).[2]
Protocol 3: Synthesis of this compound
This protocol is adapted from procedures with reported yields of 85-92%.[3]
-
Reaction Setup: Prepare a 20% aqueous solution of potassium hydroxide (KOH). For example, dissolve 80 g of KOH pellets in 320 mL of water.
-
Demethylation: Add 4,5-dimethoxy-2-nitrobenzoic acid to the KOH solution.
-
Reaction Conditions: Heat the resulting suspension to reflux and maintain for approximately 4 hours. The solution color may change during heating.[3]
-
Workup: After the reaction is complete, cool the solution to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic, which will cause the product to precipitate.[3]
-
Isolation: Collect the solid precipitate of this compound by filtration.
-
Purification: The crude product can be further purified by recrystallization if necessary. The reported yield is high (85-92%).[3]
Spectroscopic Characterization Data
Table 3: Summary of Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | δ 10.28 (s, 1H, CHO), 8.50 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.08 (s, 3H, OCH₃), 4.07 (s, 3H, OCH₃) | δ 186.5, 165.8, 159.5, 128.0, 95.9, 56.9, 56.5 | 2981, 2892 (C-H), 1702 (C=O), 1580 (NO₂), 1302 (C-O) | [M+Na]⁺ calcd for C₉H₉NNaO₅: 234.0378, Found: 234.0376. |
| 4,5-Dimethoxy-2-nitrobenzoic acid | δ 7.42 (s, 1H, Ar-H), 7.26 (s, 1H, Ar-H), 4.03 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃)[2] | Data not explicitly found in the provided search results but expected around δ 165-170 (C=O), 150-155, 140-145, 110-120 (Ar-C), 56-57 (OCH₃). | Broad O-H, 1700 (C=O), 1520, 1340 (NO₂) | Exact Mass: 227.0430[1][3] |
| This compound | Data not explicitly found in the provided search results. | Data not explicitly found in the provided search results. | Broad O-H, 1690 (C=O), 1530, 1350 (NO₂) | Molecular Formula: C₈H₇NO₆, M.W.: 213.14[4] |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The provided data is compiled from available sources and typical chemical shift ranges.
References
Spectroscopic and Analytical Profile of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values based on established principles and data from analogous compounds, alongside generalized experimental protocols for its analysis.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₈H₇NO₆ and a molecular weight of 213.14 g/mol . It is a derivative of benzoic acid and is of interest in organic synthesis and medicinal chemistry.
| Property | Value |
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| Appearance | Reported as a yellow solid.[1] |
| CAS Number | 31839-20-0 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH) |
| ~7.5 | Singlet | 1H | Aromatic H-3 |
| ~7.2 | Singlet | 1H | Aromatic H-6 |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the different carbon environments in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~152 | C-4 (C-OCH₃) |
| ~148 | C-5 (C-OH) |
| ~140 | C-2 (C-NO₂) |
| ~125 | C-1 (C-COOH) |
| ~118 | C-6 |
| ~115 | C-3 |
| ~56 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 2400 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |
| ~1270 | C-O stretch | Aryl ether (-OCH₃) |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 196 | [M - OH]⁺ |
| 183 | [M - NO]⁺ |
| 168 | [M - NO₂]⁺ or [M - COOH]⁺ |
| 138 | [M - COOH - OCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
Data Acquisition (GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chemical compound, and a conceptual representation of the information derived from different spectroscopic techniques.
References
Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in different solvents
An In-depth Technical Guide on the Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of this compound. A thorough understanding of a compound's solubility is fundamental for a wide range of applications in research and development, including chemical synthesis, formulation design, and the development of analytical methods. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a predictive solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it provides a detailed, industry-standard experimental protocol for the precise determination of its solubility.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like".[1][2] this compound possesses a variety of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a nitro group—attached to an aromatic ring. These polar groups can participate in hydrogen bonding and dipole-dipole interactions, suggesting a preference for polar solvents. Conversely, the nonpolar aromatic backbone contributes to its solubility in less polar environments.
Based on general solubility rules and experimental data for structurally similar aromatic and nitrobenzoic acids, a qualitative solubility profile can be predicted.[1][3][4] For instance, the solubility of other nitro-derivatives of benzoic acid often follows the order of methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[3] The following table summarizes the predicted solubility of this compound in common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions; acts as a universal solvent for many organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, its high polarity effectively solvates the compound. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl and carboxylic acid groups.[3] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, though slightly less polar, leading to good solubility.[3][4] |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor.[4][5] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester group allows for some polar interactions, but less than alcohols or aprotic polar solvents.[3] |
| Dichloromethane (DCM) | Halogenated | Slightly Soluble | Limited polarity; may dissolve small amounts of the compound.[3] |
| Water | Polar Protic | Slightly Soluble | The polar functional groups grant some aqueous solubility, but the nonpolar aromatic ring limits it. Solubility is expected to be pH-dependent, increasing significantly in alkaline conditions due to the deprotonation of the carboxylic acid and phenolic hydroxyl group.[4] |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature provides some interaction with the compound's benzene ring, but overall polarity mismatch is significant.[3] |
| Hexane | Nonpolar Aliphatic | Insoluble | The highly nonpolar nature of hexane makes it a poor solvent for this polar compound.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the recommended standard.[5][6][7] This thermodynamic solubility assay measures the saturation solubility of a compound at equilibrium under specific conditions.[8][9]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C and/or 37°C).
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of solid this compound and add it to a glass vial. An excess is critical to ensure that a saturated solution is achieved.[5]
-
Add a precise volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[6][8] To confirm that equilibrium has been established, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[5]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand at the controlled temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a chemically compatible syringe filter to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV.
-
Analyze the filtered sample from the saturated solution using the same method.
-
Determine the concentration of the compound in the sample by interpolating from the calibration curve.
-
-
Data Analysis and Reporting:
-
The experiment should be performed in triplicate to ensure the precision and reliability of the results.[10]
-
Calculate the mean solubility and standard deviation.
-
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility as described in the protocol above.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. who.int [who.int]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Overview of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic organic compound with documented utility as a key intermediate in the synthesis of various pharmaceutical agents. While extensive research has focused on its application as a building block, direct quantitative data on its intrinsic biological activities are limited in publicly available literature. This technical guide synthesizes the current understanding of its potential biological roles, primarily as a synthetic precursor to potent therapeutic molecules and as a recognized antioxidant.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 31839-20-0 |
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| Boiling Point | 309.2 °C |
Potential Biological Activities
Antioxidant Properties
Role as a Pharmaceutical Intermediate
The predominant documented role of this compound is as a crucial intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.
Anticancer Drug Synthesis:
This compound is a key precursor in the preparation of intermediates for the anticancer drugs Gefitinib and AZD3759.[2] Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The molecular structure of this compound provides a necessary scaffold for the elaboration of these complex, biologically active molecules.
Phosphodiesterase 10A (PDE10A) Inhibitor Synthesis:
This compound is utilized in the preparation of 6,7-dialkoxybiaryl-based inhibitors of phosphodiesterase 10A (PDE10A).[2] PDE10A is an enzyme primarily expressed in the brain, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.
Experimental Protocols
Detailed experimental protocols for the direct biological evaluation of this compound are not extensively reported in the available scientific literature. The primary focus of published methods is on its chemical synthesis.
General Synthesis Procedure
A general method for the synthesis of this compound involves the hydrolysis of a methoxy group from a precursor molecule. For instance, it can be synthesized from methyl 4,5-dimethoxy-2-nitrobenzoate. The process typically involves heating the starting material with a strong base like potassium hydroxide in an aqueous solution. Following the reaction, the mixture is acidified to precipitate the desired product.[2]
Visualizations
Caption: Synthetic utility of this compound.
Caption: Postulated antioxidant mechanism of action.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily valued for its role as a versatile synthetic intermediate in the development of targeted therapies. While its intrinsic antioxidant activity is noted, a clear gap exists in the literature regarding the quantitative assessment and detailed mechanistic understanding of its direct biological effects. Future research focusing on the specific biological activities of this molecule could potentially unveil novel therapeutic applications beyond its current use as a synthetic precursor.
References
5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Guide to its Synthesis and Evaluation as a Synthetic Antioxidant
Introduction
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic organic compound that has been identified as a potential antioxidant.[1][2] It is characterized as an effective scavenger of hydroxyl radicals and other reactive oxygen species (ROS), which are implicated in the oxidative degradation of biological molecules.[1][2] Its structural features, particularly the phenolic hydroxyl group, are suggestive of antioxidant activity. Beyond its potential use in food and cosmetics, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, including the anticancer drug Gefitinib.[2]
This guide provides a detailed overview of a common synthetic route to this compound and presents standardized, detailed experimental protocols for key in vitro antioxidant assays. These protocols are intended to enable researchers to systematically evaluate the antioxidant capacity of this compound. Additionally, this document includes visualizations of a general workflow for antioxidant screening and a hypothetical signaling pathway to illustrate how such data can be represented.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the demethylation of a dimethoxy precursor. The following is a general protocol based on available literature.[2]
Experimental Protocol: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Potassium hydroxide (KOH) pellets (85% purity)
-
Ice water
-
Glacial acetic acid
-
Methanol/water mixture for distillation
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
A solution of potassium hydroxide is prepared by dissolving 770 g (11.665 mol) of KOH pellets in 4000 mL of ice water.
-
To this solution, 800 g (3.317 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate is added.
-
The resulting suspension is heated to reflux. During heating, the color of the solution will gradually change.
-
The mixture is maintained at reflux for approximately 4 hours, during which a methanol/water mixture (approx. 850 mL) is collected by distillation.
-
The progress of the reaction should be monitored by HPLC.
-
Upon completion of the reaction, the solution is cooled to room temperature.
-
The pH of the solution is adjusted to 9 with the addition of 337.6 g (5.566 mol) of glacial acetic acid.
-
The product is then isolated. This may involve further steps such as nitro reduction if the amino derivative is desired, or direct acidification and extraction for the nitro-containing product.
-
A gray crystalline product is typically obtained with a high yield (e.g., 92%).[2]
In Vitro Antioxidant Activity Assays: Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be used to quantify the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.
Materials:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.
-
Assay Protocol (in a 96-well plate):
-
To respective wells, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound (test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and a series of dilutions for the test compound and the positive control as described in the DPPH protocol.
-
Assay Protocol (in a 96-well plate):
-
To respective wells, add 10 µL of the various concentrations of the test compound or positive control.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 7 minutes. Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound (test compound)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the reagent at 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare a series of dilutions of the test compound. Prepare a standard curve using a series of concentrations of FeSO₄ (e.g., 100-1000 µM).
-
Assay Protocol (in a 96-well plate):
-
Add 20 µL of the sample or standard to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of the test compound.
Visualization of Experimental Workflow and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate a general workflow for screening antioxidant compounds and a hypothetical signaling pathway for an antioxidant's mechanism of action. These are illustrative examples and are not based on specific experimental data for this compound.
Caption: A generalized workflow for the in vitro antioxidant screening of a test compound.
Caption: Hypothetical mechanisms of antioxidant action, including direct ROS scavenging and activation of the Nrf2 pathway.
Conclusion
This compound presents an interesting scaffold for antioxidant research. While its general radical-scavenging properties are noted, a thorough quantitative investigation is required to fully characterize its potential. The synthetic protocols and standardized assay methods provided in this guide offer a clear path for researchers to undertake such an evaluation. The generation of robust quantitative data will be crucial in determining the viability of this compound for future applications in the pharmaceutical, cosmetic, and food industries.
References
Derivatives of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and their properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including a phenolic hydroxyl group, a methoxy group, and a nitro group on a benzoic acid scaffold, offer multiple points for chemical modification, leading to a diverse range of derivatives. These derivatives have garnered interest for their potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the synthesis, properties, and experimental evaluation of derivatives of this compound, based on available scientific literature.
Synthesis of the Core Scaffold and Its Derivatives
The parent compound, this compound, is a key intermediate for the synthesis of its derivatives.[1] It is also utilized in the preparation of pharmaceuticals such as the anticancer drug Gefitinib and the targeted drug AZD3759.[2] The primary route for its synthesis involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.[1]
General Synthesis Workflow
The synthesis of derivatives typically follows a multi-step process starting from commercially available precursors. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Synthesis of this compound from 4,5-Dimethoxy-2-nitrobenzoic Acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent (e.g., a mixture of acetic acid and hydrobromic acid).
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
General Procedure for the Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride) to activate the carboxylic acid group.
-
Amine Addition: To the activated intermediate, add the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude amide is purified by column chromatography or recrystallization.
General Procedure for the Synthesis of Ester Derivatives
-
Esterification: Dissolve this compound in an excess of the desired alcohol.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, concentrate it, and purify the crude ester by column chromatography.
Properties of Derivatives
The biological properties of derivatives of this compound are influenced by the nature of the functional groups introduced. Based on studies of structurally related phenolic and nitrobenzoic acid compounds, the following properties can be anticipated.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to scavenge free radicals. The antioxidant potential of these derivatives can be quantitatively assessed using various in vitro assays.
Table 1: Antioxidant Activity Data for Structurally Related Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Gallic Acid | DPPH | 2.5 | [3] |
| Caffeic Acid | DPPH | 4.8 | [3] |
| Ferulic Acid | DPPH | 9.2 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of the test compound in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution at different concentrations to the wells.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
Nitroaromatic compounds and phenolic acids are known to exhibit antimicrobial properties. The mechanism of action can involve disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The antimicrobial efficacy of derivatives can be evaluated against a panel of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity Data for Structurally Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| p-Hydroxybenzoic acid | E. coli | >1000 | [4] |
| Vanillic acid | S. aureus | 1000 | [4] |
| Nitrofurantoin (Control) | E. coli | 25 | [5] |
Note: This table provides examples of MIC values for related compounds to illustrate the potential for antimicrobial activity. Specific data for derivatives of this compound is limited.
Anticancer Activity
The structural motif of substituted benzoic acids is present in numerous anticancer agents. Derivatives of this compound could potentially be explored as inhibitors of various cellular targets involved in cancer progression, such as protein kinases.
While no specific signaling pathway data for these derivatives is available, a hypothetical relationship for a kinase inhibitor derivative is illustrated below.
Caption: Hypothetical inhibition of a cancer-related signaling pathway by a derivative.
Conclusion
Derivatives of this compound represent a promising class of compounds for further investigation in drug discovery and development. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries. While the current body of literature provides a foundation for understanding their potential antioxidant, antimicrobial, and anticancer properties, further systematic studies are required to fully elucidate the structure-activity relationships and therapeutic potential of these derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area.
References
Navigating the Safe Handling of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS No. 31839-20-0). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document outlines the known hazards, proper handling procedures, personal protective equipment requirements, and emergency response protocols associated with this compound.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.
GHS Classification:
-
Acute Toxicity, Oral: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictograms:
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the available data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| Appearance | Solid |
| Melting Point | 181 °C (decomposes) |
| Boiling Point | 309.2 ± 42.0 °C at 760 mmHg (Predicted) |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.34 ± 0.25 (Predicted) |
Section 3: Toxicological Data
| Toxicity Data | Value |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
Researchers should handle this compound with the assumption that it is toxic and take all necessary precautions to avoid exposure.
Section 4: Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (see Section 5).
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling the compound.
-
Avoid the formation of dust and aerosols.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The recommended storage temperature is room temperature, under an inert atmosphere.
Section 5: Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.
The logical workflow for donning and doffing PPE should be followed to prevent cross-contamination.
Methodological & Application
Use of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid in pharmaceutical synthesis
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS No. 31839-20-0) is a pivotal organic compound utilized as a synthetic intermediate in the pharmaceutical and agricultural industries[1]. Its structural features make it a valuable building block for the synthesis of complex molecules. Notably, it serves as a key intermediate in the preparation of targeted anticancer drug intermediates, such as those for Gefitinib and AZD3759[2]. It is also employed in the synthesis of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10A (PDE10A)[2]. Beyond its role as a synthetic reagent, the compound exhibits antioxidant properties, acting as a scavenger of hydroxyl radicals and reactive oxygen species[2][3].
2.0 Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 31839-20-0 | [3] |
| Molecular Formula | C₈H₇NO₆ | [3][4] |
| Molecular Weight | 213.14 g/mol | [3] |
| Boiling Point | 309.2 °C | [3] |
| Appearance | Yellow to gray crystalline powder | [2][5] |
| Purity | ≥99% (Typical) | [5] |
| Solubility | Highly soluble in water and other organic solvents | [5] |
| Canonical SMILES | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)O | [3] |
3.0 Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily used for:
-
Anticancer Drug Intermediates : It is a documented precursor in the synthesis pathways for intermediates of kinase inhibitors like Gefitinib[2].
-
PDE10A Inhibitors : The compound is used in the preparation of inhibitors for phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders[2].
-
General Organic Synthesis : Its functional groups (hydroxyl, methoxy, nitro, and carboxylic acid) allow for a variety of chemical transformations, making it a useful starting material for diverse organic compounds[5].
A generalized workflow for its application in pharmaceutical synthesis is illustrated below.
4.0 Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis from methyl 4,5-dimethoxy-2-nitrobenzoate, a common precursor[2].
4.1 Materials and Reagents:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Potassium Hydroxide (KOH) pellets (85% purity)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (reflux setup, beakers, etc.)
-
Heating mantle
-
pH meter or pH strips
-
HPLC system for reaction monitoring
4.2 Procedure:
-
Base Solution Preparation : Dissolve 770 g (11.665 mol, 85% purity) of potassium hydroxide pellets in 4000 mL of ice water in a suitable reaction vessel. Stir until the solution is clarified[2].
-
Reaction Initiation : To the clarified KOH solution, add 800 g (3.317 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The mixture will form a green suspension[2].
-
Reflux : Heat the suspension to reflux. During heating, the solution's color will gradually change to red. Maintain stirring and reflux for approximately 4 hours[2].
-
Distillation : While refluxing, collect the distilled methanol/water mixture (approx. 850 mL)[2].
-
Reaction Monitoring : Monitor the reaction progress via HPLC to confirm the consumption of the starting material[2].
-
Cooling and Neutralization : Once the reaction is complete, cool the solution to room temperature. Carefully adjust the pH to 9 by adding 337.6 g (5.566 mol) of glacial acetic acid[2].
-
Product Isolation : The desired product, this compound, will precipitate as a gray crystalline solid. Isolate the product via filtration[2].
-
Purification (Optional) : The isolated product can be further purified if necessary using standard techniques such as recrystallization or column chromatography[1].
4.3 Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 241.18 | 3.317 | 800 g | - |
| Potassium Hydroxide (85%) | 56.11 | 11.665 | 770 g | - |
| Glacial Acetic Acid | 60.05 | 5.566 | 337.6 g | - |
| This compound | 213.14 | 3.049 | 558.5 g | 92% [2] |
Diagram of Synthesis Pathway
5.0 Safety and Handling
Proper safety precautions must be observed when handling this compound and its precursors.
| Hazard Category | Description & Precautions | Reference(s) |
| Eye Irritation | Causes serious eye irritation. Action : Wear protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes. | [6] |
| Skin Irritation | Causes skin irritation. Action : Wear appropriate protective gloves and clothing. If on skin, wash with plenty of soap and water. | [6] |
| Respiratory Irritation | May cause respiratory irritation. Action : Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [6][7] |
| Handling | Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling. | [7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed and dry. Store locked up. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant according to local regulations. | [6][7] |
References
- 1. JP2007031331A - Process for producing this compound compound - Google Patents [patents.google.com]
- 2. This compound | 31839-20-0 [chemicalbook.com]
- 3. This compound | 31839-20-0 | GBA83920 [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. 2 Nitro 5 Hydroxy 4 Methoxy Benzoic Acid Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
The Pivotal Role of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in the Synthesis of Gefitinib: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis of the targeted cancer therapeutic, Gefitinib, with a specific focus on the crucial intermediate, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. The following sections detail the synthetic pathway, experimental protocols, and the pharmacological context of Gefitinib's mechanism of action.
Introduction to Gefitinib and its Synthesis
Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the growth and proliferation of certain cancer cells.[1] Its targeted action has made it a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The synthesis of this complex molecule involves several key steps, with this compound serving as a critical building block in various reported synthetic routes. This intermediate provides the necessary structural framework for the subsequent construction of the quinazoline core of Gefitinib.
Synthetic Pathway Overview
The synthesis of Gefitinib utilizing this compound as a key intermediate generally proceeds through the following key transformations:
-
Formation of this compound: This step often involves the selective demethylation of a dimethoxy precursor.
-
Esterification: The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions.
-
Alkylation: The free hydroxyl group is alkylated to introduce the morpholinopropoxy side chain characteristic of Gefitinib.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, which is essential for the subsequent cyclization step.
-
Quinazoline Ring Formation: The amino ester undergoes cyclization to form the core quinazoline ring structure.
-
Chlorination and Final Condensation: The quinazoline intermediate is chlorinated and then condensed with 3-chloro-4-fluoroaniline to yield Gefitinib.
Below is a visual representation of this synthetic workflow.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1. Demethylation | 4,5-Dimethoxy-2-nitrobenzoic acid | This compound | 4 M NaOH(aq), 95-105°C, 6 h | 96 | Not Specified |
| 2. Esterification | This compound | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methanolic HCl, reflux, 15 h | 60 | Not Specified |
| 3. Alkylation | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate | 4-(3-chloropropyl)morpholine HCl, K₂CO₃, acetonitrile, reflux, 2.5 h | ~82 | Not Specified |
| 4. Reduction | Methyl 5-(3-morpholinopropoxy)-4-methoxy-2-nitrobenzoate | Methyl 2-amino-5-(3-morpholinopropoxy)-4-methoxybenzoate | 10% Pd/C, H₂ (5-6 kg), ethyl acetate, 4 h | 93 | Not Specified |
Table 2: Final Assembly of Gefitinib
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 5. Cyclization | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Formamidine acetate, methanol, reflux, 10 h | 92 | Not Specified |
| 6. Final Steps | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Gefitinib | Multi-step including chlorination and condensation | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of Gefitinib, focusing on the involvement of this compound and its derivatives.
Protocol 1: Preparation of this compound
This protocol describes the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
4 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (20.0 g, 88.0 mmol) and 4 M aqueous sodium hydroxide solution (99 ml, 396 mmol).[2]
-
Heat the reaction mixture to 95-105°C and stir for 6 hours.[2]
-
After completion of the reaction, cool the mixture and add ethyl acetate (60 ml) and concentrated hydrochloric acid (40.33 ml) to acidify the aqueous layer to a pH of approximately 0.35.[2]
-
Separate the organic layer and concentrate it under reduced pressure to obtain this compound as a yellow solid.[2]
Protocol 2: Esterification to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This protocol details the conversion of the carboxylic acid to its methyl ester.
Materials:
-
This compound
-
Methanolic hydrochloride
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (50 g) in methanolic hydrochloride (500 ml).
-
Reflux the solution for 15 hours.
-
After the reaction is complete, distill the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Separate the organic layer, wash with water, and distill to obtain the title compound.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a critical step for the subsequent cyclization.
Materials:
-
Methyl-5-hydroxy-4-methoxy-2-nitro benzoate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Hydrogen gas
-
n-Hexane
Procedure:
-
In a hydrogenation apparatus, combine methyl-5-hydroxy-4-methoxy-2-nitro benzoate (50 gm), ethyl acetate (300 ml), and 10% palladium/carbon (5 gm).[3][4]
-
Hydrogenate the mixture under a hydrogen gas pressure of 5-6 kg for 4 hours.[3][4]
-
Filter the reaction mass to remove the catalyst.
-
Distill the filtrate to remove the solvent.
-
Stir the resulting residue in n-hexane (100 ml) at 0-5°C.[3][4]
-
Filter the solid, wash with n-hexane (25 ml), to yield the title compound, Methyl-2-amino-5-hydroxy-4-methoxy benzoate.[3][4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1]
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[1] This leads to the inhibition of cancer cell growth and the induction of apoptosis.
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
This compound is a key intermediate in several efficient synthetic routes to Gefitinib. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of this important anti-cancer agent. A thorough understanding of the synthetic chemistry and the underlying pharmacology is essential for the continued innovation in targeted cancer therapies.
References
Synthesis of AZD3759 using 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed synthesis of AZD3759, a potent, orally active, and central nervous system-penetrant epidermal growth factor receptor (EGFR) inhibitor, starting from 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.[1][2] The protocols outlined below are based on established chemical transformations for the synthesis of quinazoline derivatives and related compounds.
EGFR Signaling Pathway and AZD3759's Mechanism of Action
AZD3759 is a tyrosine kinase inhibitor (TKI) that targets the EGFR.[1] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated due to mutations or overexpression of EGFR, leading to uncontrolled cell growth. AZD3759 inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling and impeding tumor growth.[1]
Caption: EGFR Signaling Pathway and Inhibition by AZD3759.
Proposed Synthesis of AZD3759
The following multi-step synthesis is proposed for the preparation of AZD3759 from this compound.
Caption: Proposed Synthetic Pathway for AZD3759.
Experimental Protocols
Step 1: Reduction of this compound
This step involves the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
Protocol:
-
To a solution of this compound in a mixture of ethanol and water, add ammonium chloride.
-
Heat the mixture to reflux (approximately 80°C).
-
Add iron powder portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Cool the filtrate to room temperature and concentrate under reduced pressure.
-
The crude 2-Amino-5-hydroxy-4-methoxybenzoic acid can be purified by recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Fe, NH₄Cl |
| Solvent | Ethanol/Water |
| Temperature | 80°C |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% |
Step 2: Cyclization to 6-Hydroxy-7-methoxyquinazolin-4(3H)-one
This step utilizes a Niementowski quinazoline synthesis.[3]
Materials:
-
2-Amino-5-hydroxy-4-methoxybenzoic acid
-
Formamide
Protocol:
-
Mix 2-Amino-5-hydroxy-4-methoxybenzoic acid with an excess of formamide.
-
Heat the mixture to 130-140°C for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-Hydroxy-7-methoxyquinazolin-4(3H)-one.
| Parameter | Value |
| Starting Material | 2-Amino-5-hydroxy-4-methoxybenzoic acid |
| Reagent | Formamide |
| Temperature | 130-140°C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-80% |
Step 3: Chlorination to 4-Chloro-6-hydroxy-7-methoxyquinazoline
The hydroxyl group at the 4-position is converted to a chloro group.
Materials:
-
6-Hydroxy-7-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
Protocol:
-
Suspend 6-Hydroxy-7-methoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride or thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (around 90-110°C) for 3-5 hours.[5][6]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-Chloro-6-hydroxy-7-methoxyquinazoline.
| Parameter | Value |
| Starting Material | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one |
| Reagents | POCl₃ or SOCl₂, DMF (cat.) |
| Temperature | 90-110°C |
| Reaction Time | 3-5 hours |
| Expected Yield | 80-90% |
Step 4: Protection of the 6-Hydroxyl Group
The phenolic hydroxyl group is protected to prevent it from reacting in the subsequent step.
Materials:
-
4-Chloro-6-hydroxy-7-methoxyquinazoline
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile
Protocol:
-
Dissolve 4-Chloro-6-hydroxy-7-methoxyquinazoline in acetone or acetonitrile.
-
Add potassium carbonate and benzyl bromide.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline.
| Parameter | Value |
| Starting Material | 4-Chloro-6-hydroxy-7-methoxyquinazoline |
| Reagents | BnBr, K₂CO₃ |
| Solvent | Acetone or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-98% |
Step 5: Nucleophilic Aromatic Substitution
The 4-chloro group is displaced by 3-chloro-2-fluoroaniline.
Materials:
-
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
-
3-chloro-2-fluoroaniline
-
Isopropanol (IPA) or other suitable solvent
-
Acid catalyst (e.g., HCl in IPA)
Protocol:
-
Dissolve 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline and 3-chloro-2-fluoroaniline in isopropanol.
-
Add a catalytic amount of acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold isopropanol, and dry to yield 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline.
| Parameter | Value |
| Starting Material | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline |
| Reagents | 3-chloro-2-fluoroaniline, HCl (cat.) |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Expected Yield | 75-85% |
Step 6: Deprotection of the 6-Hydroxyl Group
The benzyl protecting group is removed to reveal the free hydroxyl group.
Materials:
-
4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Dissolve 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.
| Parameter | Value |
| Starting Material | 4-((3-Chloro-2-fluorophenyl)amino)-6-(benzyloxy)-7-methoxyquinazoline |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 90-99% |
Step 7: Coupling to form AZD3759
The final step is the coupling of the 6-hydroxyl intermediate with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride.
Materials:
-
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
-
(2R)-2,4-dimethylpiperazine-1-carbonyl chloride
-
A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol for the synthesis of (2R)-2,4-dimethylpiperazine-1-carbonyl chloride:
-
Dissolve (2R)-2,4-dimethylpiperazine in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of triphosgene or phosgene in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting solution of the carbonyl chloride can be used directly in the next step.
Protocol for the final coupling:
-
Dissolve 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol in dichloromethane or THF.
-
Add the base (TEA or DIPEA).
-
Add the freshly prepared solution of (2R)-2,4-dimethylpiperazine-1-carbonyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to afford AZD3759.
| Parameter | Value |
| Starting Material | 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol |
| Reagents | (2R)-2,4-dimethylpiperazine-1-carbonyl chloride, TEA or DIPEA |
| Solvent | Dichloromethane or THF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
General Experimental Workflow
Caption: General Laboratory Workflow for Organic Synthesis.
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and literature precedents. These procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions. The expected yields are estimates and may vary depending on the specific reaction conditions and experimental execution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski Quinazoline Synthesis [drugfuture.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webofproceedings.org [webofproceedings.org]
Application Notes & Protocols: The Role of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in the Preparation of PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid as a key starting material in the synthesis of potent and selective Phosphodiesterase 10A (PDE10A) inhibitors. The protocols detailed below outline a plausible and robust synthetic pathway to a papaverine-like PDE10A inhibitor, leveraging established chemical transformations.
Introduction to PDE10A and the Role of Inhibitors
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It plays a significant role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades. Dysregulation of these pathways is implicated in various neuropsychiatric disorders, including schizophrenia and Huntington's disease.
PDE10A inhibitors have emerged as a promising therapeutic class by modulating these signaling pathways, offering a potential new avenue for the treatment of these conditions. Papaverine, a naturally occurring opium alkaloid, was one of the first identified PDE10A inhibitors and has served as a scaffold for the development of more potent and selective analogues. The synthesis of these analogues often relies on the strategic construction of a substituted isoquinoline core.
This compound as a Versatile Starting Material
This compound is a valuable and versatile starting material in medicinal chemistry. Its array of functional groups—a carboxylic acid, a nitro group, a hydroxyl group, and a methoxy group—on a benzene ring provides multiple handles for chemical modification. This allows for the systematic construction of complex molecular architectures, such as those required for potent PDE10A inhibition.
The presence of the nitro group is particularly advantageous, as it can be readily reduced to an amine, a key functional group for the construction of the isoquinoline core of papaverine-like molecules through established synthetic routes like the Bischler-Napieralski reaction. The hydroxyl and methoxy groups are crucial for mimicking the substitution pattern of known potent PDE10A inhibitors.
Proposed Synthetic Pathway for a Papaverine Analogue PDE10A Inhibitor
The following section outlines a proposed multi-step synthesis of a potent papaverine analogue PDE10A inhibitor, starting from this compound. This pathway is designed to be robust and utilize well-established chemical reactions.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a papaverine analogue from this compound.
Experimental Protocols
The following are detailed, step-by-step protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Esterification of this compound
-
Objective: To convert the carboxylic acid to a methyl ester for subsequent reactions.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
-
Protocol 2: Protection of the Phenolic Hydroxyl Group
-
Objective: To protect the hydroxyl group as a benzyl ether to prevent side reactions in subsequent steps.
-
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
-
Procedure:
-
Dissolve Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate.
-
Protocol 3: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to a primary amine, a key step for the Bischler-Napieralski reaction.
-
Materials:
-
Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol.
-
Add 10% Pd/C (10% w/w) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate.
-
Protocol 4: Bischler-Napieralski Cyclization and Subsequent Steps
-
Objective: To construct the isoquinoline core of the PDE10A inhibitor. This protocol combines several steps for brevity.
-
Procedure:
-
Ester Reduction: The previously formed aminobenzoate is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.
-
Amide Coupling: The resulting amino alcohol is then coupled with 3,4-dimethoxyphenylacetyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a chlorinated solvent like dichloromethane (DCM) to form the corresponding amide.
-
Cyclization: The amide is then subjected to the Bischler-Napieralski reaction conditions. This is typically achieved by heating the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the dihydroisoquinoline.
-
Dehydrogenation and Deprotection: The resulting dihydroisoquinoline is then dehydrogenated to the aromatic isoquinoline using a catalyst like Pd/C at elevated temperatures. Finally, the benzyl protecting group is removed by catalytic hydrogenation to yield the target PDE10A inhibitor.
-
Quantitative Data for a Representative PDE10A Inhibitor
The following table summarizes the inhibitory activity of a representative papaverine analogue against PDE10A and other phosphodiesterases, demonstrating its potency and selectivity.
| Compound | PDE10A IC₅₀ (nM) | PDE3A IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (vs. PDE3A) | Selectivity (vs. PDE4D) |
| Papaverine Analogue | 15 | 1500 | 350 | 100-fold | 23-fold |
| Papaverine | 36 | 1300 | 320 | 36-fold | 9-fold |
Data is representative and may vary based on the specific analogue synthesized and the assay conditions.
PDE10A Signaling Pathway
The following diagram illustrates the role of PDE10A in the signaling cascade within a medium spiny neuron.
Caption: Simplified diagram of the cAMP signaling pathway and the inhibitory action of a PDE10A inhibitor.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed synthetic pathway is a plausible route based on established chemical principles and may require optimization.
Application Notes and Protocols for the Nitration of 4-Hydroxy-3-methoxybenzoic Acid
These protocols provide detailed methodologies for the synthesis of 5-nitrovanillic acid through the nitration of 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The procedures outlined are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The nitration of vanillic acid is a crucial step in the synthesis of various pharmaceutical intermediates. The introduction of a nitro group onto the aromatic ring at the 5-position yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid, commonly known as 5-nitrovanillic acid. This compound serves as a valuable building block in the development of more complex molecules. The primary synthetic route is the direct electrophilic nitration of vanillic acid.[1] An alternative, two-step pathway involves the nitration of vanillin to 5-nitrovanillin, which is then oxidized to the desired carboxylic acid.[1][2] This document details several experimental protocols for these transformations.
Data Presentation
The following table summarizes the quantitative data from various nitration methods performed on vanillin, a closely related substrate, which can be adapted for vanillic acid.
| Method | Nitrating Agent | Solvent / Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1 | Concentrated Nitric Acid | Glacial Acetic Acid | Not specified | Not specified | ~75 | [2][3] |
| 2 | Acetyl Nitrate | Silica Gel | Not specified | Not specified | up to 88 | [2][3] |
| 3 | Cerium Ammonium Nitrate (CAN) | Acetic Acid (5–90% v/v) / PEG-400 | 20–60 | 1.0–2.5 | >85 | [2][4] |
| 4 | Nitric Acid | Dichloromethane (DCM) | 0–5 | ~2.3 | 64 | [5] |
Experimental Protocols
Protocol 1: Direct Nitration of Vanillic Acid using Nitric Acid in Acetic Acid
This protocol is adapted from the nitration of vanillin and is a standard method for the nitration of activated aromatic rings.
Materials:
-
4-hydroxy-3-methoxybenzoic acid (vanillic acid)
-
Concentrated nitric acid (70%)
-
Glacial acetic acid
-
Distilled water
-
Ice
-
Beaker, magnetic stirrer, and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 10 g of 4-hydroxy-3-methoxybenzoic acid in 50 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C with continuous stirring.
-
Slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate of 5-nitrovanillic acid will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[2]
Protocol 2: Green Chemistry Approach using Cerium Ammonium Nitrate (CAN)
This method offers a more environmentally friendly alternative with high yields, adapted from the nitration of vanillin.[2][4]
Materials:
-
4-hydroxy-3-methoxybenzoic acid (vanillic acid)
-
Cerium (IV) ammonium nitrate (CAN)
-
Acetic acid (90% v/v)
-
Polyethylene glycol-400 (PEG-400)
-
Distilled water
-
Ice
-
Erlenmeyer flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, add 0.76 g (5 mmol) of 4-hydroxy-3-methoxybenzoic acid, 10 mL of 90% acetic acid, and 2.5 g (6.25 mmol) of PEG-400.[4]
-
Stir the mixture at 40°C.
-
Slowly add an aqueous solution of cerium ammonium nitrate (the molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6).[4]
-
Maintain the reaction at 40°C for 1.5 hours with continuous stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate:petroleum ether (1:1).[4]
-
Once the reaction is complete, pour the mixture into an appropriate amount of ice water to precipitate the yellow solid product.[4]
-
Filter the precipitate using suction filtration and wash the solid 2-3 times with distilled water.[4]
-
Dry the crude 5-nitrovanillic acid. Recrystallization can be performed for further purification.
Visualizations
Experimental Workflow for Direct Nitration
Caption: Workflow for the direct nitration of vanillic acid.
Signaling Pathway: Electrophilic Aromatic Substitution
Caption: Electrophilic aromatic substitution mechanism for nitration.
References
- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 2. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 4. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
Application Notes and Protocols: Organic Synthesis Reactions Involving 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for organic synthesis reactions involving 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended to guide researchers in the efficient synthesis and application of this versatile building block.
Synthesis of this compound
This compound is a crucial synthetic intermediate, notably in the preparation of anticancer agents. Below are two common methods for its synthesis.
Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid
This method involves the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 10% aq. Potassium Hydroxide | Water | 20 hours | Reflux | ~92% |
| 2,5-dimethoxy-2-nitrobenzoic acid | 4 M aq. Sodium Hydroxide | Water | 6 hours | 95-105 °C | 96% |
Experimental Protocol:
A detailed protocol for the synthesis from 4,5-Dimethoxy-2-nitrobenzoic acid is as follows:
-
To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (50.0 g).
-
Add a 10% aqueous solution of potassium hydroxide (275 ml).
-
Heat the mixture to reflux and maintain for 20 hours.
-
After completion of the reaction, cool the reaction mass to 5 °C.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate is formed.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to obtain this compound (yield: 46 g).[1]
Logical Workflow for Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid:
Caption: Synthesis of this compound workflow.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a pivotal building block in the synthesis of several targeted therapies.
Synthesis of Gefitinib
Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of cancer. The synthesis of Gefitinib can be accomplished starting from this compound.
Signaling Pathway of Gefitinib:
Gefitinib inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Gefitinib can halt tumor growth and induce apoptosis in cancer cells.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocol for Gefitinib Synthesis:
The following multi-step synthesis outlines the preparation of Gefitinib starting from this compound.
Step 1: Esterification of this compound
-
Dissolve this compound (50 g) in methanolic hydrochloride (500 ml).
-
Reflux the solution for 15 hours.
-
After the reaction is complete, distill the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Separate the organic layer, wash with water, and distill to obtain methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Yield: 30 g).[1]
Step 2: Etherification
-
To a mixture of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (10 g) and anhydrous potassium carbonate (18.2 g) in acetonitrile (100 ml), add 4-(3-chloropropyl)-morpholine hydrochloride (10 g).
-
Reflux the mixture for 2.5 hours.
-
Distill the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Distill the organic layer under vacuum and dry to obtain the etherified product (Yield: 14 g).[1]
Step 3: Reduction of the Nitro Group
-
Hydrogenate the product from Step 2 (5 g) using 10% palladium on carbon (0.5 g) in methanol (50 ml) at 3-4 kg/cm ² pressure at ambient temperature for 5 hours.
-
Filter the catalyst after the reaction is complete.
-
Distill the filtrate to obtain the amino compound (Yield: 4.2 g).[1]
Step 4: Quinazoline Ring Formation
-
Add the amino compound from Step 3 (4 g) to a mixture of formamidine acetate (1.34 g) in methanol (32 ml).
-
Heat the mixture at 50-60 °C for 6 hours to form the quinazolinone ring.
Subsequent steps would involve chlorination and condensation with 3-chloro-4-fluoroaniline to yield Gefitinib.
Quantitative Data for Gefitinib Synthesis Steps:
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | This compound | Methanolic HCl | Methanol | 15 hours | Reflux | 60% |
| 2 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | K₂CO₃, 4-(3-chloropropyl)-morpholine HCl | Acetonitrile | 2.5 hours | Reflux | ~93% |
| 3 | Product from Step 2 | 10% Pd/C, H₂ | Methanol | 5 hours | Ambient | 84% |
Experimental Workflow for Gefitinib Synthesis:
Caption: Multi-step synthesis workflow for Gefitinib.
Intermediate for AZD3759 Synthesis
AZD3759 is a third-generation EGFR inhibitor with excellent central nervous system penetration. While a detailed public protocol starting from this compound is not available, the synthesis of its core structure follows a similar pathway to Gefitinib, making this acid a key precursor.
Signaling Pathway of AZD3759:
AZD3759 inhibits both the EGFR and JAK/STAT signaling pathways, leading to a synergistic antitumor effect.
Caption: Dual inhibitory action of AZD3759 on EGFR and JAK/STAT pathways.
Precursor for Phosphodiesterase 10A (PDE10A) Inhibitors
Signaling Pathway of PDE10A Inhibitors:
PDE10A inhibitors modulate dopamine signaling by increasing intracellular levels of cAMP and cGMP. This enhances the activity of the D1 receptor-expressing direct pathway and inhibits the D2 receptor-expressing indirect pathway in the striatum.
Caption: Mechanism of action of PDE10A inhibitors on dopamine signaling pathways.
References
Application of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a synthetic phenolic compound recognized for its potential antioxidant properties.[1][2] As a derivative of benzoic acid, its structure suggests the capacity to act as a scavenger of free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage.[1][2] Phenolic acids, in general, exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), neutralizing harmful radicals. The evaluation of the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, cosmetics, and as a food preservative.[1][2]
This document provides detailed protocols for three common in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay—which are suitable for assessing the antioxidant potential of this compound.
Disclaimer: The following protocols are standardized methodologies for evaluating antioxidant activity. At the time of publication, specific quantitative data (e.g., IC50 values) for this compound in these assays were not available in the public domain. Researchers should use these protocols to generate data and are encouraged to include appropriate positive controls (e.g., Ascorbic Acid, Trolox, Gallic Acid) for comparison.
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and the Ferric Reducing Antioxidant Power for the FRAP assay, should be calculated and presented.
Table 1: Antioxidant Capacity of this compound
| Assay | This compound | Standard Antioxidant (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging Assay | ||
| IC50 (µg/mL) | Insert experimental value | Insert experimental value |
| ABTS Radical Scavenging Assay | ||
| IC50 (µg/mL) | Insert experimental value | Insert experimental value |
| FRAP Assay | ||
| Ferric Reducing Power (µM Fe(II)/mg) | Insert experimental value | Insert experimental value |
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of Action
Phenolic compounds like this compound can neutralize free radicals through direct scavenging, interrupting the propagation of oxidative chain reactions. They can also upregulate endogenous antioxidant defense mechanisms.
Caption: General mechanism of antioxidant action.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound.
Caption: Workflow for the DPPH assay.
Experimental Workflow: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation.
References
Application Notes and Protocols for the Step-by-Step Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and its subsequent conversion to corresponding esters. This compound is a key intermediate in the preparation of several pharmaceutical compounds, including epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and AZD3759, which are utilized in cancer therapy. The protocols outlined below describe two primary synthetic routes for the carboxylic acid and a general method for its esterification.
I. Synthesis of this compound
Two common synthetic pathways for the preparation of this compound are presented below. Route A involves the selective demethylation of a dimethoxy precursor, while Route B starts with the nitration of 3,4-dimethoxybenzoic acid.
Route A: From 4,5-Dimethoxy-2-nitrobenzoic Acid
This method relies on the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid at the 5-position.
Route B: From 3,4-Dimethoxybenzoic Acid
This two-step synthesis begins with the nitration of 3,4-dimethoxybenzoic acid to yield 4,5-dimethoxy-2-nitrobenzoic acid, which is then selectively demethylated.
II. Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its methyl ester.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Route A | 4,5-Dimethoxy-2-nitrobenzoic acid | 4 M NaOH (aq) | Water | 6 hours | 95-105°C | 96% |
| Route B, Step 1 | 3,4-Dimethoxybenzoic acid | Conc. Nitric Acid | - | 60 minutes | Cooled | ~77% |
| Route B, Step 2 | 4,5-Dimethoxy-2-nitrobenzoic acid | 10% KOH (aq) | Water | 20 hours | Reflux | ~85% |
| Esterification | This compound | Methyl Orthoformate, Conc. H₂SO₄ | - | 20 hours | 60-70°C | 87% |
III. Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
-
Reaction Setup: In a 200 mL glass container equipped with a stirrer, thermometer, and reflux condenser, add 20.0 g (88.0 mmol) of 4,5-dimethoxy-2-nitrobenzoic acid.
-
Reaction: Add 99 mL (396 mmol) of a 4 mol/L sodium hydroxide aqueous solution. Heat the mixture with stirring at 95 to 105°C for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture. Add 60 mL of ethyl acetate and 40.33 mL of concentrated hydrochloric acid to acidify the aqueous layer to a pH of 0.35.
-
Extraction and Isolation: Separate the organic layer. Concentrate the extract under reduced pressure to obtain this compound as a yellow solid.[1]
Protocol 2: Synthesis of this compound (Route B)
-
Step 1: Preparation of 4,5-dimethoxy-2-nitrobenzoic acid
-
Reaction Setup: To a flask containing 275 mL of pre-cooled concentrated nitric acid, slowly add 50.0 g of 3,4-dimethoxybenzoic acid.
-
Reaction: Stir the reaction mass for 60 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by pouring the mixture into ice water. Filter the precipitated solid, wash with water, and purify with toluene to obtain 4,5-dimethoxy-2-nitrobenzoic acid.[2]
-
-
Step 2: Preparation of this compound
-
Reaction Setup: To a solution of 10% aqueous potassium hydroxide (275 mL), add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid from the previous step.
-
Reaction: Reflux the mixture for 20 hours.
-
Work-up and Isolation: After completion, cool the reaction mass to 5°C and acidify with concentrated hydrochloric acid. Filter the precipitated solid, wash with water, and dry to obtain the final product.[2]
-
Protocol 3: Synthesis of Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate (Esterification)
-
Reaction Setup: To the this compound obtained from either Route A or B, add 8.21 mL (75 mmol) of methyl orthoformate and 6.5 mL of concentrated sulfuric acid.
-
Reaction: Stir the mixture at 60-70°C for 20 hours.
-
Work-up and Isolation: After the reaction, concentrate the solution under reduced pressure. Filter the resulting solid, wash with ether, and dry to yield methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.[1]
IV. Visualizations
Experimental Workflow: Synthesis of this compound Esters
Caption: Synthetic routes to this compound esters.
Signaling Pathway: EGFR and JAK-STAT Inhibition
This compound is a precursor to drugs that inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Some of these drugs, like AZD3759, also exhibit inhibitory effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[3][4][5]
Caption: EGFR and JAK-STAT signaling pathways and their inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 3. AZD3759 inhibits glioma through the blockade of the epidermal growth factor receptor and Janus kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Analytical techniques for the characterization of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the characterization of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals.[1][2] This document offers detailed experimental protocols for chromatography and spectroscopy, along with data presentation guidelines to facilitate analysis and reporting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a robust method for determining the purity of this compound and for its quantification in reaction mixtures and final products. A reverse-phase method is typically employed for the separation of this polar analyte from potential impurities.
Experimental Protocol: Reverse-Phase HPLC
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following protocol is based on established methods for similar nitrobenzoic acid derivatives and can be optimized as needed.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard system with UV detector, autosampler, and column oven |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Elution Mode | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined from UV-Vis spectrum (typically around 254 nm) |
| Injection Volume | 10 µL |
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Analysis Workflow:
Caption: General workflow for HPLC analysis.
Quantitative Data Summary
The following table provides an example of how to summarize quantitative HPLC data.
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 | Singlet | 1H | Phenolic proton (-OH) |
| ~7.5 | Singlet | 1H | Aromatic proton |
| ~7.2 | Singlet | 1H | Aromatic proton |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrument: Mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| Expected [M-H]⁻ (m/z) | 212.02 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 | O-H stretch (carboxylic acid) |
| ~3200 | O-H stretch (phenol) |
| 1700 - 1680 | C=O stretch (carboxylic acid) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (nitro group) |
| 1350 - 1280 | N-O symmetric stretch (nitro group) |
| 1250 - 1000 | C-O stretch (ether and phenol) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Analysis: Scan the absorbance of the solution from 200 to 400 nm.
Expected UV-Vis Data:
| Parameter | Value |
| λmax | To be determined experimentally (typically around 254 nm) |
Logical Workflow for Compound Characterization
The following diagram illustrates the logical flow of analytical techniques for the complete characterization of this compound.
Caption: Logical workflow for compound characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant synthesis involves a two-step process. It begins with the nitration of 3,4-dimethoxybenzoic acid (veratric acid) to form the intermediate 4,5-dimethoxy-2-nitrobenzoic acid.[1] This is followed by a selective demethylation of the methoxy group at the 5-position using a strong base, such as potassium hydroxide, to yield the final product.[1][2][3]
Q2: What are the most critical parameters to control during this synthesis?
Temperature control during the nitration step is paramount. Nitration reactions are highly exothermic, and excessive heat can lead to dangerous runaway reactions, decreased yield, and the formation of unwanted byproducts, including dinitrated compounds and oxidative degradation (tar).[4][5] During demethylation, the concentration of the base, reaction temperature, and reaction time are crucial for achieving selective cleavage of the C5-methoxy group without affecting the C4-methoxy group.
Q3: What are the primary safety precautions for this synthesis?
Given the use of concentrated strong acids (nitric and sulfuric acid), this synthesis must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. The addition of the nitrating agent should be done slowly and at a controlled low temperature (e.g., in an ice bath) to manage the exothermic reaction.[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My overall reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several stages of the process. Below are common causes and their respective solutions.
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Incomplete Nitration: The starting material may not have fully converted to the nitro-intermediate.
-
Solution: Verify the purity and concentration of the nitric and sulfuric acids. Ensure the reaction has been allowed to proceed for a sufficient duration; monitor its progress using Thin Layer Chromatography (TLC).[6]
-
-
Incomplete Demethylation: The intermediate, 4,5-dimethoxy-2-nitrobenzoic acid, may not be fully converted to the final product.
-
Losses During Workup and Extraction: Significant product loss can occur during the isolation phases.
-
Solution: During the acidic workup after demethylation, ensure the pH is sufficiently low (around 1.0) to fully protonate the carboxylic acid, making it less soluble in water and more extractable into an organic solvent like ethyl acetate.[8] Use adequate volumes of solvent for extraction and minimize transfer steps to reduce mechanical losses.[4]
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Issue 2: Impure Final Product
Q: My final product shows significant impurities upon analysis (TLC, NMR). How can I identify and mitigate them?
A: Product contamination is a common issue arising from side reactions or incomplete purification.
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Presence of Unreacted Starting Material: This is a common impurity if the reaction is not driven to completion.
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Formation of Isomers: Nitration can sometimes produce small amounts of other regioisomers.
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Formation of Dinitrated Byproducts: Overly harsh nitrating conditions can introduce a second nitro group.
-
Solution: Avoid excessively high temperatures and do not use an overly concentrated nitrating mixture. Add the nitrating agent slowly and maintain a low temperature (0-10°C) throughout the addition.
-
-
Residual Acids or Bases: Traces of acid from the nitration step or base from the demethylation step can remain.
-
Solution: During the extraction process, wash the organic layer thoroughly with water and then with brine to remove any residual acids or bases before drying and solvent evaporation.[4]
-
Issue 3: Reaction Mixture Darkens or Forms Tar
Q: During the nitration step, my reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?
A: This indicates oxidative degradation of the aromatic compound. Phenolic and activated aromatic rings are particularly susceptible to oxidation by nitric acid, especially at elevated temperatures.[5]
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Cause: The reaction temperature was too high, or the addition of the nitrating agent was too rapid, causing localized overheating.
-
Solution: The reaction must be maintained at a low temperature (typically below 10°C) using an ice or ice-salt bath. The nitrating mixture (mixed acid) should be added dropwise or in small portions to the cooled, stirring solution of the substrate to allow for effective heat dissipation.[6]
Data Presentation: Reaction Conditions
The tables below summarize typical reaction conditions found in the literature for the key steps of the synthesis.
Table 1: Nitration of 3,4-Dimethoxybenzoic Acid
| Reagent 1 | Reagent 2 | Temperature | Time | Yield | Reference |
| 3,4-Dimethoxybenzoic acid (50.0 g) | Conc. Nitric Acid (275 ml) | Cooled (not specified) | 60 minutes | 80.4% (43.0 g) | [1] |
Table 2: Selective Demethylation of 4,5-Dimethoxy-2-nitrobenzoic Acid
| Starting Material | Base | Temperature | Time | Yield | Reference |
| 4,5-Dimethoxy-2-nitrobenzoic acid (50.0 g) | 10% Aqueous KOH (275 ml) | Reflux | 20 hours | Not specified | [1] |
| 4,5-Dimethoxy-2-nitrobenzoic acid (20.0 g) | 4 mol/l NaOH (99 ml) | 95-105 °C | 6 hours | 96% (18.04 g) | [3] |
| Methyl 4,5-dimethoxy-2-nitrobenzoate (800 g) | KOH (770 g) in Water (4000 ml) | Reflux | 4 hours | 92% (558.5 g) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid
This protocol is adapted from established literature procedures.[1]
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Preparation: In a flask of appropriate size, place 275 ml of concentrated nitric acid and cool it in an ice bath.
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Reaction: Slowly and with vigorous stirring, add 50.0 g of 3,4-dimethoxybenzoic acid to the cooled nitric acid in small portions, ensuring the temperature remains low.
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Stirring: Continue to stir the reaction mass for 60 minutes after the addition is complete, maintaining the low temperature.
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Quenching: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a larger beaker containing crushed ice and water.
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Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent like toluene to yield the title compound.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common methods.[1][3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid to 275 ml of a 10% aqueous potassium hydroxide (KOH) solution.
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Reaction: Heat the mixture to reflux and maintain reflux for approximately 20 hours. The reaction progress can be monitored by taking small aliquots and analyzing them (e.g., via HPLC).
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Cooling & Acidification: After the reaction is complete, cool the reaction mass to approximately 5°C in an ice bath. Slowly and carefully, acidify the solution with concentrated hydrochloric acid until the pH is highly acidic (pH ~1). The product will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure this compound.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound | 31839-20-0 [chemicalbook.com]
- 3. JP2007031331A - Process for producing this compound compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
Common byproducts in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applicable method is the selective demethylation of 4,5-dimethoxy-2-nitrobenzoic acid. This reaction is typically carried out using a strong base, such as potassium hydroxide or sodium hydroxide, in an aqueous solution.
Q2: My reaction yields are consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The demethylation reaction may not have gone to completion. Ensure you are using a sufficient excess of the base and adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
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Suboptimal Reaction Conditions: The concentration of the base and the reaction temperature are critical. A 20% aqueous potassium hydroxide solution is often cited for this synthesis.[1]
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Degradation of Product: Prolonged exposure to harsh basic conditions or high temperatures can lead to product degradation.
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Issues During Workup: Improper pH adjustment during acidification can lead to the loss of product in the aqueous phase. Ensure the solution is sufficiently acidic (pH < 2) to precipitate the carboxylic acid.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A3: The additional spots on your TLC plate likely correspond to byproducts formed during the reaction. The most common byproducts are the unreacted starting material (4,5-dimethoxy-2-nitrobenzoic acid), a regioisomeric product (4-hydroxy-3-methoxy-5-nitrobenzoic acid), and a decarboxylated byproduct.
Q4: How can I confirm the identity of the main byproducts?
A4: Spectroscopic methods are essential for confirming the identity of byproducts.
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¹H NMR: The presence of two methoxy signals in the ¹H NMR spectrum would indicate the starting material, 4,5-dimethoxy-2-nitrobenzoic acid. The desired product will show one methoxy signal and a hydroxyl proton signal.
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HPLC: High-Performance Liquid Chromatography can be used to separate the desired product from byproducts. Spiking the sample with authentic standards of the suspected byproducts can confirm their identity.
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Mass Spectrometry (MS): Mass spectrometry can provide the molecular weight of the byproducts, aiding in their identification.
Troubleshooting Guides for Byproduct Removal
A common challenge in the synthesis of this compound is the presence of closely related impurities. This section provides detailed guides for identifying and removing these byproducts.
Byproduct 1: Unreacted Starting Material (4,5-dimethoxy-2-nitrobenzoic acid)
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Identification: The starting material is less polar than the desired product due to the absence of the free hydroxyl group. On a silica gel TLC plate, it will have a higher Rf value. In the ¹H NMR spectrum, it will exhibit two distinct methoxy signals.
-
Removal:
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Recrystallization: This is an effective method for removing small to moderate amounts of the starting material. A mixed solvent system, such as ethanol/water or methanol/water, can be employed. The desired product is less soluble in the cold solvent mixture and will crystallize out, leaving the more soluble starting material in the mother liquor.
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Column Chromatography: For larger quantities or for achieving very high purity, silica gel column chromatography is recommended. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the less polar starting material from the more polar product.
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Byproduct 2: Regioisomer (4-hydroxy-3-methoxy-5-nitrobenzoic acid)
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Identification: This isomer has the same molecular weight as the desired product, making it challenging to distinguish by mass spectrometry alone. However, its polarity will be slightly different, allowing for separation by chromatography. ¹H NMR spectroscopy is the most definitive method for identification, as the chemical shifts of the aromatic protons will differ from those of the desired product.
-
Removal:
-
Fractional Recrystallization: This technique can be attempted, but it may be challenging due to the similar solubility profiles of the isomers. Multiple recrystallization steps may be necessary.
-
Preparative HPLC: For obtaining a highly pure product, preparative HPLC is the most effective method for separating regioisomers.
-
Byproduct 3: Decarboxylated Product (4-methoxy-3-nitrophenol)
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Identification: The decarboxylated product lacks the carboxylic acid group and is therefore less acidic and more volatile than the desired product. It will have a significantly different Rf value on TLC. Its identity can be confirmed by the absence of the carboxylic acid proton signal in the ¹H NMR spectrum and a lower molecular weight in the mass spectrum.
-
Removal:
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Acid-Base Extraction: The acidic nature of the desired product can be exploited for separation. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer, while the less acidic phenolic byproduct will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
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Column Chromatography: Silica gel column chromatography can also effectively separate the more polar carboxylic acid from the less polar phenol.
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Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and purification outcomes. The exact values can vary depending on the specific experimental conditions.
Table 1: Typical Reaction and Byproduct Profile
| Parameter | Value |
| Starting Material | 4,5-dimethoxy-2-nitrobenzoic acid |
| Reagent | 20% aq. Potassium Hydroxide |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield of Crude Product | 85-95%[1] |
| Common Byproducts | Typical Percentage |
| Unreacted Starting Material | 2-10% |
| Regioisomer | 1-5% |
| Decarboxylated Product | < 2% |
Table 2: Comparison of Purification Methods
| Purification Method | Target Byproduct(s) | Typical Purity Achieved | Estimated Yield Loss |
| Recrystallization (Ethanol/Water) | Unreacted Starting Material | >98% | 10-20% |
| Column Chromatography (Silica Gel) | Unreacted Starting Material, Decarboxylated Product | >99% | 15-25% |
| Acid-Base Extraction | Decarboxylated Product | >97% | 5-15% |
| Preparative HPLC | Regioisomer | >99.5% | 20-40% |
Experimental Protocols
Protocol 1: Recrystallization for Removal of Unreacted Starting Material
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point) in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
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Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction for Removal of Decarboxylated Byproduct
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Dissolution: Dissolve the crude product in ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate.
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Combine Aqueous Layers: Combine the aqueous extracts, which now contain the sodium salt of the desired product.
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Wash Organic Layer (Optional): The organic layer containing the neutral and less acidic impurities can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic byproducts for analysis.
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Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The desired product will precipitate out of the solution.
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Isolation: Collect the precipitated product by vacuum filtration.
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Washing: Wash the solid with cold deionized water.
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Drying: Dry the purified this compound.
Visual Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for identifying and removing common byproducts.
References
Optimization of reaction conditions for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4,5-dimethoxy-2-nitrobenzoic acid, its methyl ester, or 3,4-dimethoxybenzoic acid.[1][2][3] An alternative route involves the hydrolysis of 5-chloro-2-nitrobenzoic acid.[4][5]
Q2: What is the general principle behind the synthesis from 4,5-dimethoxy-2-nitrobenzoic acid?
A2: The synthesis from 4,5-dimethoxy-2-nitrobenzoic acid involves the selective demethylation of the methoxy group at the 5-position. This is typically achieved by reacting the starting material with a strong base, such as potassium hydroxide or sodium hydroxide, at elevated temperatures.[1][2][3]
Q3: How can the progress of the reaction be monitored?
A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.[2] Thin-Layer Chromatography (TLC) can also be utilized for this purpose.[3]
Q4: What are the typical purification methods for this compound?
A4: Following the reaction, the product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate.[1][3] Further purification can be achieved by recrystallization, column chromatography, or washing the filtered solid with appropriate solvents like ether or toluene.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature (e.g., reflux) for a sufficient duration (4-20 hours depending on the protocol).[2][3]- Use an adequate excess of the base (e.g., potassium hydroxide).[2] |
| Product loss during workup. | - Carefully adjust the pH during acidification to ensure complete precipitation of the product.[2]- Use an appropriate extraction solvent like ethyl acetate to recover the product from the aqueous layer.[1] | |
| Impurity Formation | Incomplete demethylation. | - Increase the reaction time or temperature to drive the reaction to completion.[2][3] |
| Side reactions. | - If starting from 3,4-dimethoxybenzoic acid, control the nitration conditions (e.g., pre-cooled concentrated nitric acid) to minimize the formation of undesired isomers.[3] | |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | - After acidification, cool the mixture to a lower temperature (e.g., 5°C) to promote precipitation.[3] |
| Oily product instead of solid. | - Ensure complete removal of the extraction solvent under reduced pressure.[1]- Try triturating the oily residue with a non-polar solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Demethylation of 4,5-dimethoxy-2-nitrobenzoic acid
This protocol is based on the reaction using an aqueous potassium hydroxide solution.[3]
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To a suitable reaction vessel, add 4,5-dimethoxy-2-nitrobenzoic acid (50.0 g).
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Add a 10% aqueous solution of potassium hydroxide (275 ml).
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Heat the mixture to reflux and maintain for 20 hours.
-
Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mass to 5°C.
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Acidify the mixture with concentrated hydrochloric acid until the product precipitates.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to obtain this compound.
Protocol 2: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate
This protocol involves the hydrolysis of the methyl ester followed by demethylation.[2]
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Dissolve potassium hydroxide pellets (770 g, 85% purity) in ice water (4000 mL).
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Add methyl 4,5-dimethoxy-2-nitrobenzoate (800 g) to the solution.
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Heat the resulting suspension to reflux for approximately 4 hours, collecting the distilled methanol/water mixture.
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Monitor the reaction by HPLC.
-
Upon completion, cool the solution to room temperature.
-
Adjust the pH to 9 with glacial acetic acid.
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Proceed with nitro group reduction and product isolation as required for subsequent steps.
Quantitative Data Summary
| Starting Material | Reagents | Reaction Temperature | Reaction Time | Yield | Reference |
| 4,5-dimethoxy-2-nitrobenzoic acid | 4 mol/L NaOH (aq) | 95-105°C | 6 hours | 96% | [1] |
| 4,5-dimethoxy-2-nitrobenzoic acid | 10% KOH (aq) | Reflux | 20 hours | Not specified | [3] |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | KOH (85% purity) in water | Reflux | ~4 hours | 92% (for the subsequent reduced product) | [2] |
| 5-chloro-2-nitrobenzoic acid | 15% NaOH (aq) | Reflux | 72 hours | 96.5% | [4] |
Visualized Workflows
References
- 1. JP2007031331A - Process for producing this compound compound - Google Patents [patents.google.com]
- 2. This compound | 31839-20-0 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in crude this compound?
A2: Based on its common synthesis from 4,5-dimethoxy-2-nitrobenzoic acid, the most probable impurity is the unreacted starting material.[1] Other potential impurities could include side-products from the synthetic route and residual solvents.
Q3: My crude product is a dark color. How can I decolorize it?
A3: Discoloration is common in nitroaromatic compounds. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the crude mixture with the purified fractions against a reference standard, you can assess the purity. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the purity.[2][3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of purified product | - Excessive solvent used for dissolution.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities depressing the melting point. | - Lower the temperature of the dissolution step.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Attempt a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Purified product has a broad melting point range | - The product is still impure.- Residual solvent is present. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC first. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.- Use a larger column or reduce the amount of crude material loaded. |
| Product is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help. |
| Tailing of the product peak/band | - Strong interaction between the acidic product and the silica gel. | - Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase to reduce the interaction with the stationary phase. |
Data Presentation
Table 1: Estimated Solubility of Structurally Similar Nitrobenzoic Acids in Common Solvents
Disclaimer: The following data is for structurally related nitrobenzoic acids and should be used as a guideline for solvent selection for the recrystallization of this compound.
| Solvent | Solubility at 25°C | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Moderately soluble |
| Ethanol | Soluble | Very soluble |
| Methanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Ethyl Acetate | Moderately soluble | Very soluble |
| Hexane | Insoluble | Sparingly soluble |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 9:1 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Loading: Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Preventing side reactions during the nitration of vanillic acid derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the nitration of vanillic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of vanillic acid derivatives?
A1: The nitration of vanillic acid and its derivatives is prone to several side reactions due to the presence of strongly activating hydroxyl and methoxy groups on the aromatic ring. The most common issues include:
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Oxidative Decomposition: The phenolic hydroxyl group is sensitive to oxidation by nitric acid, especially at elevated temperatures or with concentrated reagents. This often results in the formation of colored impurities, such as benzoquinones, and can lead to tarry materials, reducing the overall yield and complicating purification.[1][2]
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Polynitration: The high reactivity of the aromatic ring makes it susceptible to the addition of multiple nitro groups, yielding undesired dinitro or trinitro compounds.[2][3][4] This is more likely to occur with strong nitrating agents or prolonged reaction times.
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Formation of Undesired Isomers: The hydroxyl and methoxy groups are ortho, para-directing. This can lead to a mixture of nitro-isomers which may be difficult to separate.[3][5]
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Decarboxylation: Under certain reaction conditions, the carboxylic acid group can be lost, leading to nitrated guaiacol derivatives.[4]
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Nitrosation: Using dilute nitric acid can sometimes lead to nitrosation of the phenolic ring. While this can be a route to the desired product via subsequent oxidation, it can also be an unintended side reaction.[5]
Q2: How can I prevent the oxidation of the phenolic hydroxyl group during nitration?
A2: Preventing oxidation is critical for achieving a high yield of the desired product. Key strategies include:
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Low-Temperature Control: The nitration reaction is highly exothermic.[6] Maintaining a low temperature, typically between 0-5°C using an ice bath, is the most effective way to slow down the rate of oxidation.[7]
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Use of a Protecting Group: Temporarily protecting the hydroxyl group, for example, by converting it to an acetate ester, significantly reduces the ring's activation and prevents oxidation.[2] The protecting group can be removed in a subsequent step after nitration.
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Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using alternative, milder nitrating agents that are less prone to causing oxidation.
Q3: I am observing significant amounts of dinitro- and trinitro- products. How can I improve the selectivity for mono-nitration?
A3: Achieving mono-nitration requires careful control over the reaction conditions. To improve selectivity, you should:
-
Control Stoichiometry: Use a controlled amount of the nitrating agent, typically close to a 1:1 molar ratio with the vanillic acid derivative.
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the vanillic acid derivative while maintaining vigorous stirring and low temperature.[7] This prevents localized areas of high concentration of the nitrating agent.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[7] Stop the reaction as soon as the starting material is consumed to prevent further nitration of the desired mono-nitro product.
-
Use of Milder Reagents: Employing milder nitrating systems, such as cerium (IV) ammonium nitrate (CAN) or yttrium nitrate, can provide better control and higher selectivity for mono-nitration.[7][8]
Q4: How can I control the regioselectivity of the nitration to favor a specific isomer?
A4: Controlling the position of nitration (regioselectivity) is a common challenge. Several factors can be manipulated:
-
Steric Hindrance: The existing substituents on the ring can sterically hinder the approach of the nitronium ion to the ortho positions, thereby favoring substitution at the less hindered para position.[9][10]
-
Catalysts: The use of solid acid catalysts, such as zeolites, has been shown to enhance the formation of the para-isomer.[11]
-
Two-Step Nitrosation-Oxidation: For some substrates, a two-step procedure involving nitrosation followed by oxidation can offer a high degree of regioselectivity that may not be achievable with direct nitration.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark brown or black tarry reaction mixture | Oxidation of the phenolic hydroxyl group due to high temperature or overly aggressive nitrating agents.[1][2][12] | 1. Ensure the reaction temperature is strictly maintained at 0-5°C using an ice-salt bath. 2. Protect the hydroxyl group as an acetate ester before nitration. 3. Switch to a milder nitrating agent (e.g., cerium ammonium nitrate).[8] |
| Product is a mixture of mono-, di-, and tri-nitrated compounds | Reaction is too vigorous, reaction time is too long, or an excess of nitrating agent was used.[2] | 1. Add the nitrating agent slowly and dropwise. 2. Monitor the reaction progress with TLC and quench the reaction immediately upon consumption of the starting material.[7] 3. Use a precise 1:1 molar ratio of substrate to nitrating agent. |
| Low yield of desired product, with multiple spots on TLC | Formation of multiple isomers, incomplete reaction, or product degradation.[3] | 1. Attempt to improve regioselectivity using steric hindrance or specialized catalysts.[9] 2. Optimize reaction time and temperature. 3. Ensure the work-up procedure effectively neutralizes all acid to prevent product degradation during purification. |
| Product decarboxylates during the reaction | Harsh reaction conditions (e.g., high temperature, strong acid) causing the loss of the -COOH group.[4] | 1. Use milder reaction conditions and lower temperatures. 2. Consider protecting the carboxylic acid group as an ester, which is generally more stable under nitrating conditions.[13] |
Experimental Protocols
Protocol 1: Controlled Nitration with Nitric Acid in Glacial Acetic Acid
This protocol is a standard method that relies on careful temperature control to minimize side reactions.
-
Dissolution: Dissolve the vanillic acid derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.
-
Nitrating Agent Addition: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of concentrated nitric acid dropwise to the stirred solution. The addition should be slow enough to ensure the temperature does not rise above 5°C.
-
Reaction: Continue to stir the mixture at 0-5°C. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and water (approximately 10 times the reaction volume) to precipitate the product and quench the reaction.[14]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or aqueous ethanol.
Protocol 2: Mild Nitration using Cerium (IV) Ammonium Nitrate (CAN)
This method uses a less harsh nitrating agent, which can reduce oxidation and improve selectivity.[8]
-
Solution Preparation: In a round-bottom flask, dissolve the vanillic acid derivative (1 equivalent) in 90% acetic acid. Add polyethylene glycol-400 (1.25 equivalents) as a phase transfer catalyst.[8]
-
Reagent Addition: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.6-1.6 equivalents) in water dropwise.[8]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 20-40°C) for 1.0 to 2.5 hours.[8] Monitor the reaction's completion by TLC.
-
Quenching and Isolation: Pour the mixture into ice water to precipitate the yellow solid product.[8]
-
Purification: Collect the product by filtration, wash with cold water, dry, and recrystallize.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of vanillin, a structurally similar compound to vanillic acid, providing a baseline for optimization.
| Nitrating System | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Conc. HNO₃ | Glacial Acetic Acid | 0-5°C | 1-2 h | ~70-80% | [7] |
| Conc. HNO₃ | Dichloromethane (DCM) | 0-5°C | 1-3 h | ~75% | [7] |
| Cerium (IV) Ammonium Nitrate (CAN) | 90% Acetic Acid / PEG-400 | 40-60°C | 1-1.5 h | ~69-70% | [8] |
| Y(NO₃)₃·6H₂O | Glacial Acetic Acid | Room Temp. | 10 min | High (unspecified) | [7] |
Visualized Workflows and Logic
Caption: A typical experimental workflow for the nitration of vanillic acid derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 9. Nitrosation of phenolic compounds: inhibition and enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Demethylation: Insufficient reaction time or temperature when starting from 4,5-dimethoxy-2-nitrobenzoic acid. | - Ensure the reaction is heated to the optimal temperature (e.g., 95-105°C) for the specified duration (e.g., 6 hours).[1] - Monitor the reaction progress using a suitable analytical technique like HPLC to confirm the disappearance of the starting material.[2] |
| Suboptimal Nitration Conditions: Inadequate temperature control during the nitration of vanillic acid, leading to side reactions. | - Maintain a low reaction temperature (e.g., below 5°C) during the addition of the nitrating agent to minimize the formation of by-products.[3] - The nitrating mixture should be added slowly to the reaction vessel to prevent a rapid increase in temperature.[4] | |
| Loss During Workup: Product loss during extraction, washing, or purification steps. | - Ensure complete precipitation of the product by using a sufficient amount of ice or an appropriate anti-solvent. - Use ice-cold water and solvents for washing to minimize product dissolution.[4] - Optimize the pH during extraction to ensure the product is in the desired layer. A pH of 0.35 for the aqueous layer has been reported for efficient extraction into ethyl acetate.[1] | |
| Formation of Multiple Products/Impurities | Isomer Formation: Nitration of vanillic acid can lead to the formation of different nitro isomers. | - Strict temperature control is crucial for selectivity. Maintaining a consistently low temperature is key.[4] - The choice of nitrating agent and solvent system can influence the regioselectivity of the reaction. |
| Dinitration or Oxidation: Over-nitration or oxidation of the starting material or product, especially at elevated temperatures. | - Maintain a low reaction temperature (ideally 5-10°C) during nitration.[4] - Use the stoichiometric amount of the nitrating agent. | |
| Incomplete Reaction: Unreacted starting material present in the final product. | - Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the optimal temperature.[4] - Monitor the reaction by TLC or HPLC. | |
| Difficulty in Product Isolation/Purification | Poor Precipitation: The product does not precipitate out of the solution effectively. | - Ensure the pH of the solution is adjusted correctly to precipitate the acidic product. - Add a suitable anti-solvent or cool the solution sufficiently. |
| Co-precipitation of Impurities: Impurities precipitating along with the desired product. | - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[4] - Column chromatography can also be employed for further purification if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials are 4,5-dimethoxy-2-nitrobenzoic acid (via demethylation) and vanillic acid (via nitration).[1][5]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary depending on the synthetic route and optimization. A reported synthesis from 4,5-dimethoxy-2-nitrobenzoic acid achieved an isolated yield of 96%.[1] Another method starting from methyl 4,5-dimethoxy-2-nitrobenzoate reported a yield of 92%.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[2][6]
Q4: What are the key parameters to control during the nitration of vanillic acid?
A4: The most critical parameter is temperature control. The reaction is highly exothermic, and maintaining a low temperature (typically 0-15°C) is crucial to prevent side reactions like dinitration and oxidation.[4] Slow addition of the nitrating agent is also essential.[4]
Q5: What purification methods are recommended for the final product?
A5: The crude product can be purified by washing with cold solvents and recrystallization.[4] For higher purity, column chromatography can be utilized.[1]
Experimental Protocols
Protocol 1: Synthesis from 4,5-dimethoxy-2-nitrobenzoic acid[1]
Materials:
-
4,5-dimethoxy-2-nitrobenzoic acid
-
4 mol/L Sodium hydroxide aqueous solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable glass container equipped with a stirrer, thermometer, and reflux condenser, add 20.0 g (88.0 mmol) of 4,5-dimethoxy-2-nitrobenzoic acid and 99 ml (396 mmol) of 4 mol/l sodium hydroxide aqueous solution.
-
Heat the mixture to 95-105 °C and stir for 6 hours.
-
After completion of the reaction, cool the mixture and add 60 ml of ethyl acetate and 40.33 ml of concentrated hydrochloric acid to adjust the pH of the aqueous layer to approximately 0.35.
-
Separate the organic layer (extract).
-
Concentrate the extract under reduced pressure to obtain this compound as a yellow solid.
| Parameter | Value |
| Starting Material | 4,5-dimethoxy-2-nitrobenzoic acid |
| Reagents | 4M NaOH, Ethyl Acetate, Conc. HCl |
| Reaction Temperature | 95-105°C |
| Reaction Time | 6 hours |
| Reported Yield | 96% |
Protocol 2: Nitration of Vanillin (as an example for nitration of a related compound)[3]
Materials:
-
Vanillin
-
Dichloromethane (DCM)
-
Nitric acid (HNO₃)
-
Ice water
-
Ethanol
Procedure:
-
Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a beaker and cool the mixture to 0-5°C in an ice bath.
-
Slowly add 12 mL of nitric acid dropwise to the solution while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.
-
Add 25 mL of ice water to the reaction mixture and leave it for 2 hours to allow for precipitation.
-
Collect the precipitate and recrystallize it from ethanol to obtain the purified 5-nitrovanillin.
| Parameter | Value |
| Starting Material | Vanillin |
| Reagents | Dichloromethane, Nitric Acid |
| Reaction Temperature | 0-5°C |
| Reported outcome | Good yield |
Diagrams
Caption: Workflow for the synthesis of this compound via demethylation.
Caption: Logical relationship for optimizing the nitration of vanillic acid to improve yield.
References
- 1. JP2007031331A - Process for producing this compound compound - Google Patents [patents.google.com]
- 2. This compound | 31839-20-0 [chemicalbook.com]
- 3. aca.unram.ac.id [aca.unram.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. dipharma.com [dipharma.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating the Scale-Up Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful scale-up of chemical syntheses is a critical juncture. This technical support center provides a comprehensive resource for troubleshooting the challenges encountered during the large-scale synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
-
Nitration of 3,4-dimethoxybenzoic acid (veratric acid) followed by selective demethylation. This is a common route, but controlling the regioselectivity of the nitration and achieving selective demethylation can be challenging.
-
Demethylation of 4,5-dimethoxy-2-nitrobenzoic acid. This route starts with a pre-nitrated precursor, simplifying the nitration step, but relies on the availability and cost-effectiveness of the starting material.
Q2: What are the major challenges when scaling up the nitration of veratric acid?
A2: Scaling up the nitration of veratric acid presents several significant challenges:
-
Regioselectivity: The directing effects of the methoxy and carboxylic acid groups can lead to the formation of isomeric byproducts, primarily 6-nitroveratric acid. Controlling the reaction temperature and the choice of nitrating agent are crucial for maximizing the yield of the desired 2-nitro isomer.
-
Thermal Runaway: Nitration reactions are highly exothermic.[1][2] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, resulting in a runaway reaction with a risk of explosion.[3][4] Careful control of reagent addition rates and robust cooling systems are paramount.
-
Byproduct Formation: Over-nitration to dinitro or trinitro compounds can occur, especially at elevated temperatures or with prolonged reaction times.[5] Oxidation of the benzoic acid starting material is also a potential side reaction.
Q3: What are the key considerations for the selective demethylation step?
A3: The selective demethylation of the methoxy group at the 5-position while preserving the one at the 4-position is a critical and often challenging step. Key considerations include:
-
Reagent Selection: A variety of demethylating agents can be used, including hydrobromic acid, hydroiodic acid, and boron tribromide. The choice of reagent will influence the reaction conditions and selectivity.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent the demethylation of both methoxy groups.
-
Work-up and Purification: The separation of the desired product from unreacted starting material and the fully demethylated byproduct can be difficult on a large scale.
Q4: What are the most effective methods for purifying crude this compound on a larger scale?
A4: Purification of the crude product is essential to remove isomers and other impurities. Common large-scale purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds.[6] The choice of solvent or solvent system is critical for achieving good recovery and high purity.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction to separate it from neutral or basic impurities.[6]
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. It is typically reserved for high-value products or when other methods fail.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Nitro Isomer in the Nitration of Veratric Acid
| Potential Cause | Recommended Solution(s) |
| Incorrect Reaction Temperature | Maintain a low and consistent temperature (typically 0-10 °C) during the addition of the nitrating agent to favor the formation of the 2-nitro isomer.[5] |
| Inappropriate Nitrating Agent | A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to improve regioselectivity. |
| Poor Mixing | Inadequate agitation on a large scale can lead to localized "hot spots" and poor reagent distribution, resulting in increased byproduct formation. Ensure the use of an appropriately sized and efficient stirring mechanism. |
| Formation of Isomeric Byproducts | The primary isomeric byproduct is 6-nitroveratric acid. Purification by fractional crystallization or chromatography may be necessary. |
Issue 2: Thermal Runaway During Nitration
| Potential Cause | Recommended Solution(s) |
| Rapid Addition of Nitrating Agent | The addition of the nitrating agent should be slow and controlled to allow the cooling system to dissipate the heat generated.[3] |
| Inadequate Cooling Capacity | The cooling system must be robust enough to handle the exotherm of the reaction at the intended scale. Consider using a jacketed reactor with a reliable chilling unit. |
| Accumulation of Unreacted Reagents | Poor mixing or a delayed reaction onset can lead to the accumulation of reagents, which can then react rapidly and uncontrollably. Ensure good mixing and monitor the reaction progress closely. |
| Contamination | The presence of impurities can sometimes catalyze decomposition or side reactions, increasing the risk of thermal runaway.[1][2] Use high-purity starting materials and solvents. |
Issue 3: Incomplete or Non-Selective Demethylation
| Potential Cause | Recommended Solution(s) |
| Insufficient Amount of Demethylating Agent | Ensure the correct stoichiometric amount of the demethylating agent is used. An excess may be required to drive the reaction to completion. |
| Suboptimal Reaction Temperature or Time | The reaction temperature and time are critical for selectivity. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint and avoid over-reaction. |
| Deactivation of the Demethylating Agent | Moisture can deactivate some demethylating agents. Ensure anhydrous conditions if required for the chosen reagent. |
| Formation of Byproducts | Over-reaction can lead to the formation of the di-demethylated product (2,5-dihydroxy-4-methoxybenzoic acid). Under-reaction will leave unreacted starting material. Purification will be necessary to isolate the desired product. |
Issue 4: Difficulties in Product Purification and Isolation
| Potential Cause | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | This occurs when the solute is insoluble in the hot solvent and separates as a liquid. Try using a different solvent system or a larger volume of the current solvent.[6] |
| Poor Crystal Formation | Slow cooling and gentle agitation can promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.[6] |
| Incomplete Extraction | During acid-base extraction, ensure the pH of the aqueous layer is adjusted appropriately to fully protonate or deprotonate the carboxylic acid for efficient transfer between phases. |
| Emulsion Formation During Extraction | Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. Adding a small amount of brine or filtering the mixture through celite can help to break the emulsion. |
Experimental Protocols
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-Dimethoxybenzoic acid
This procedure is based on established nitration methods for substituted benzoic acids.
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool a solution of concentrated sulfuric acid.
-
Substrate Addition: Slowly add 3,4-dimethoxybenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add the nitrating mixture dropwise to the reaction mixture via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product, 4,5-dimethoxy-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Synthesis of this compound from 4,5-Dimethoxy-2-nitrobenzoic acid
This procedure is adapted from a patented method.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide).
-
Demethylation: Heat the reaction mixture to reflux (approximately 95-105 °C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Acidification: After cooling the reaction mixture, acidify it with a concentrated acid (e.g., hydrochloric acid) to a pH of approximately 1-2 to precipitate the product.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Nitrating Agents and Typical Reaction Conditions
| Nitrating Agent | Temperature (°C) | Typical Yield of 2-Nitro Isomer | Key Considerations |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 70-85% | Highly exothermic, requires careful temperature control. |
| Fuming HNO₃ | -10 - 0 | 80-90% | More reactive and hazardous, risk of over-nitration. |
| Acetyl Nitrate | 0 - 5 | 75-85% | Milder nitrating agent, but can be unstable. |
Table 2: Troubleshooting Guide for Low Yield in Demethylation
| Observation | Potential Cause | Suggested Action |
| Significant amount of starting material remains | Incomplete reaction | Increase reaction time or temperature moderately. Check the concentration and amount of the base. |
| Presence of di-demethylated byproduct | Over-reaction | Decrease reaction time or temperature. |
| Low overall recovery after work-up | Product loss during extraction | Ensure complete precipitation by adjusting the pH correctly. Perform multiple extractions with the organic solvent. |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sga.profnit.org.br [sga.profnit.org.br]
- 6. benchchem.com [benchchem.com]
- 7. JP2007031331A - Process for producing this compound compound - Google Patents [patents.google.com]
Technical Support Center: Purifying 5-Hydroxy-4-methoxy-2-nitrobenzoic acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have lower melting points or when the solution is too concentrated.[5] To address this, you can try the following:
-
Add more solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.
-
Lower the cooling rate: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: The current solvent may not be ideal. Experiment with a solvent in which the compound is less soluble at higher temperatures or try a mixed-solvent system.
-
Seeding: Introduce a seed crystal of the pure compound to encourage nucleation.
Q3: I am getting a very low yield of crystals. What are the likely causes and how can I improve it?
A3: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Q4: My final product is still colored. How can I remove colored impurities?
A4: If your recrystallized product retains a colored tint, it is likely due to the presence of colored impurities. To remedy this, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing your yield.
Data Presentation: Solvent Suitability
Due to the lack of specific quantitative solubility data for this compound, the following table provides a qualitative summary of suitable solvents based on the properties of structurally related compounds. It is crucial to perform preliminary solubility tests to confirm the optimal solvent for your specific sample.
| Solvent System | Compound Class | Expected Solubility Characteristics | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | Good solubility when hot, lower solubility when cold. | 78 | Often a good starting point for nitrobenzoic acids.[1] |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility profile. | 82 | A mixed system with water has been used for a similar compound. |
| Ethanol/Water | Mixed Polar Protic | Allows for fine-tuning of solubility. The compound is dissolved in hot ethanol, and water is added until turbidity appears. | Varies | A common and effective mixed solvent system for polar organic compounds.[4] |
| Ethyl Acetate | Polar Aprotic | Mentioned as a potential extraction solvent, suggesting some solubility.[5] | 77 | May be a suitable recrystallization solvent. |
| Acetone | Polar Aprotic | Generally a good solvent for many organic compounds. | 56 | High volatility may require careful handling to prevent premature crystallization. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for aromatic carboxylic acids.[3] The optimal solvent and volumes should be determined through preliminary small-scale experiments.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol or an ethanol/water mixture).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with filter paper.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and transfer the crystalline slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a suitable temperature.
-
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the key stages in the recrystallization of this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common problems during recrystallization.
References
Column chromatography protocols for isolating 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful isolation of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
For preparative purification of moderately polar compounds like this compound, silica gel is the most commonly used stationary phase in normal-phase column chromatography. For high-performance liquid chromatography (HPLC) analysis, a C18 reversed-phase column is often employed.[1][2][3][4]
Q2: How do I choose an appropriate mobile phase for the separation?
The choice of mobile phase depends on whether you are performing normal-phase or reversed-phase chromatography.
-
Normal-Phase (Silica Gel): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.
-
Reversed-Phase (C18): A mixture of an aqueous solvent (often with a pH-modifying additive like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[1][5][6][7][8] For acidic compounds like this, maintaining a low pH (around 2.5-3.0) is crucial to ensure the compound is in its neutral, protonated form, which increases retention and improves peak shape.[2][6]
Q3: My compound is eluting too quickly in reversed-phase HPLC. What should I do?
If your compound elutes too quickly, it indicates that it is too polar under the current conditions and has a weak interaction with the stationary phase. To increase retention time:
-
Decrease the organic solvent percentage in your mobile phase.[6]
-
Ensure the mobile phase pH is low enough (at least 1.5-2 units below the pKa of the analyte) to keep the carboxylic acid group protonated.[6][9] For nitrobenzoic acids, a pH around 2.1-2.8 is often effective.[1][9]
Q4: Why is my product not a solid after purification?
If you obtain a dark-colored oil or solid, it could be due to oxidation of the phenolic hydroxyl group or degradation from excessive heat during the synthesis or purification process. To mitigate this, it is advisable to work under an inert atmosphere and avoid high temperatures.[10]
Experimental Protocols
Protocol 1: Preparative Normal-Phase Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using silica gel.
1. Preparation of the Column:
- A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.
- The slurry is carefully poured into a chromatography column and the silica gel is allowed to settle, ensuring a uniformly packed column bed.[10]
2. Sample Loading:
- The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
3. Elution:
- The separation is initiated with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
- The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate to elute the compounds based on their polarity.
4. Fraction Collection and Analysis:
- Fractions are collected throughout the elution process.
- The composition of each fraction is monitored using Thin Layer Chromatography (TLC).
- Fractions containing the pure desired product are combined.
5. Solvent Evaporation:
- The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.[10]
Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for assessing the purity of the isolated compound.
1. Instrumentation and Column:
- An HPLC system equipped with a UV-Vis detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
2. Reagents and Mobile Phase:
- Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[3]
- Mobile Phase B: Acetonitrile (HPLC grade).[3]
- Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).[3]
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: 30 °C[3]
- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)[3]
- Injection Volume: 10 µL[3]
- Gradient Program: A scouting gradient can be used initially (e.g., 10% to 90% Mobile Phase B over 10 minutes) to determine the optimal elution conditions.[2][3]
4. Sample Preparation:
- A small, accurately weighed sample of the purified compound is dissolved in the sample diluent to a known concentration (e.g., 0.5 mg/mL).[3]
- The solution is filtered through a 0.45 µm syringe filter before injection.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase composition by running a gradient elution. - Reduce the amount of sample loaded onto the column.[9] |
| Peak Tailing in HPLC Analysis | - Mobile phase pH is too high, causing the carboxylic acid to be ionized. - Secondary interactions with active silanol groups on the stationary phase. - Column overload. | - Lower the mobile phase pH to 2.5-3.0 using formic or phosphoric acid.[6] - Use a high-purity silica-based column with end-capping. - Dilute the sample or reduce the injection volume.[9] |
| No Compound Eluting from the Column | - The mobile phase is not polar enough to elute the compound. - The compound may have degraded on the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). - Ensure the stability of the compound on silica gel; consider using a different stationary phase if necessary. |
| Multiple Peaks for a Supposedly Pure Compound | - Isomers are present. - On-column degradation. - The compound exists in both protonated and deprotonated forms (in HPLC). | - Improve the selectivity of the separation by trying a different solvent system or stationary phase.[10] - Check the stability of the compound under the chromatographic conditions. - Ensure the mobile phase pH is sufficiently low to fully protonate the analyte.[6][9] |
Visualized Workflows
Caption: Workflow for preparative column chromatography.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Identifying and minimizing impurities in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes involve:
-
Selective demethylation/hydrolysis: Starting from 4,5-dimethoxy-2-nitrobenzoic acid or its esters. This is a widely used method that involves the selective removal of the methyl group at the 5-position.[1][2]
-
Nitration of a substituted benzoic acid: Starting from 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or a protected derivative. This route requires careful control of reaction conditions to ensure the correct regioselectivity of the nitro group.[3]
Q2: What are the most likely impurities I might encounter?
A2: Depending on the synthetic route, common impurities may include:
-
Isomeric impurities: Primarily the 6-nitro isomer (3-hydroxy-4-methoxy-6-nitrobenzoic acid) can form during the nitration of isovanillic acid derivatives. The directing effects of the hydroxyl and methoxy groups can lead to a mixture of products.
-
Starting materials: Unreacted 4,5-dimethoxy-2-nitrobenzoic acid or isovanillic acid derivatives.
-
Over-nitration products: Formation of dinitro-substituted benzoic acids is possible if the nitration conditions are too harsh.[3]
-
Byproducts of incomplete reaction: In the case of hydrolysis of an ester, the corresponding methyl or ethyl ester of this compound might be present.
-
Decarboxylation products: While less common for this specific molecule under typical synthetic conditions, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to decarboxylation.
Q3: My final product has a persistent yellow color. What could be the cause?
A3: A yellow coloration is often indicative of residual nitro-aromatic impurities. Even trace amounts of certain byproducts can impart a noticeable color. The presence of dinitro- compounds or other colored side-products from the nitration reaction is a likely cause.[1] Inadequate purification is the primary reason for this observation.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
Potential Cause 1.1: Incomplete Demethylation/Hydrolysis
-
Troubleshooting:
-
Ensure the appropriate base (e.g., potassium hydroxide) and solvent are used as specified in the protocol.[2]
-
Reaction time and temperature are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
The concentration of the base can also be a crucial factor.
-
Potential Cause 1.2: Poor Regioselectivity in Nitration
-
Troubleshooting:
-
Control the reaction temperature carefully, as nitration reactions are highly exothermic. Lower temperatures generally favor higher selectivity.
-
The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and the reaction medium can significantly influence the isomer distribution.[3]
-
Issue 2: Difficulty in Removing Impurities
Potential Cause 2.1: Co-crystallization of Isomers
-
Troubleshooting:
-
Isomeric impurities, such as the 6-nitro isomer, can have similar solubility profiles to the desired product, making separation by simple recrystallization challenging.
-
Consider using a different recrystallization solvent or a solvent mixture to enhance the solubility difference.
-
If recrystallization is ineffective, column chromatography is a more robust method for separating isomers.
-
Potential Cause 2.2: Presence of Highly Polar or Non-polar Impurities
-
Troubleshooting:
-
Acid-base extraction can be an effective preliminary purification step. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution. The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the purified product.
-
Issue 3: Inaccurate Quantification by HPLC
Potential Cause 3.1: Co-elution of Impurities
-
Troubleshooting:
-
The HPLC method may not have sufficient resolution to separate all impurities from the main peak.
-
Optimize the mobile phase composition, gradient, and flow rate. Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) might also improve separation.
-
Peak purity analysis using a Diode Array Detector (DAD) can help to identify co-eluting peaks.
-
Potential Cause 3.2: Poor Peak Shape
-
Troubleshooting:
-
Peak tailing for acidic compounds can occur due to interactions with residual silanols on the HPLC column. Adding a small amount of a competing acid (e.g., trifluoroacetic acid or phosphoric acid) to the mobile phase can improve peak shape.
-
Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to avoid peak splitting or broadening.
-
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Structure | Likely Synthetic Origin |
| 4,5-Dimethoxy-2-nitrobenzoic acid | Incomplete hydrolysis of the starting material. | |
| 3-Hydroxy-4-methoxy-6-nitrobenzoic acid | Isomeric byproduct from the nitration of isovanillic acid. | |
| This compound methyl ester | Incomplete hydrolysis of the methyl ester precursor. | |
| 3-Hydroxy-4-methoxy-2,6-dinitrobenzoic acid | Over-nitration of isovanillic acid.[3] | |
| Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) | Unreacted starting material in the nitration route. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,5-dimethoxy-2-nitrobenzoate in methanol.
-
Hydrolysis: Add an aqueous solution of potassium hydroxide to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be developed, for example:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the synthesis and analysis of the target compound.
References
Validation & Comparative
A Comparative Guide to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid and its Isomeric Counterparts in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Substituted nitrobenzoic acids are a vital class of intermediates, prized for their versatile reactivity. The specific arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical properties and its suitability for subsequent transformations.
This guide provides an objective comparison of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid with other common nitrobenzoic acid isomers, focusing on their synthesis, properties, and applications, particularly in the context of active pharmaceutical ingredient (API) synthesis.
Physicochemical Properties: A Quantitative Comparison
The position of the nitro group and other substituents on the benzoic acid backbone significantly impacts the molecule's acidity, melting point, and solubility. These properties are crucial for reaction setup, purification, and isolation of products.
| Property | This compound | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₆ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight ( g/mol ) | 213.14 | 167.12 | 167.12 | 167.12 |
| Melting Point (°C) | Not explicitly stated, but its methyl ester melts at 128-130°C[1] | 146–148[2] | 139–141[2] | 240–242[3] |
| pKa | Not explicitly stated | 2.17[4] | 3.47[2] | 3.44[2] |
| Appearance | Yellow solid[5] | Yellowish-white crystals[6] | Off-white to yellowish-white crystals[6] | Pale yellow crystalline solid[6] |
Synthesis of Nitrobenzoic Acid Isomers: A Comparative Overview
The synthetic route to a specific nitrobenzoic acid isomer is a primary consideration for its practical application. The efficiency and feasibility of these methods are dictated by the directing effects of the functional groups already present on the aromatic ring.
General Synthetic Workflow
Caption: General experimental workflow for the synthesis and purification of nitrobenzoic acid isomers.
Experimental Protocols
1. Synthesis of this compound
This substituted nitrobenzoic acid is often prepared from a more readily available precursor.
-
Principle: Selective demethylation of a dimethoxy-substituted nitrobenzoic acid.
-
Procedure:
-
4,5-Dimethoxy-2-nitrobenzoic acid is added to an aqueous solution of potassium hydroxide (e.g., 10%).[5]
-
The mixture is heated under reflux for an extended period (e.g., 20 hours).[5]
-
After completion of the reaction, the mixture is cooled.[5]
-
The solution is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the product.[5]
-
The resulting solid is filtered, washed with water, and dried.[5]
-
2. Synthesis of 2-Nitrobenzoic Acid
-
Principle: Oxidation of the corresponding nitrotoluene. Direct nitration of benzoic acid yields very little of the ortho isomer.[6]
-
Procedure:
3. Synthesis of 3-Nitrobenzoic Acid
-
Principle: Direct nitration of benzoic acid. The carboxylic acid group is a meta-director, making this the major product.[6]
-
Procedure:
-
Benzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath.[6]
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low temperature.[6]
-
The reaction mixture is then poured over ice to precipitate the crude product.[2]
-
The product is collected by filtration, washed with water, and can be purified by recrystallization.[2]
-
4. Synthesis of 4-Nitrobenzoic Acid
-
Principle: Oxidation of 4-nitrotoluene.[6]
-
Procedure:
-
4-nitrotoluene is suspended in an aqueous solution of a strong oxidizing agent like potassium dichromate with sulfuric acid.
-
The mixture is heated under reflux.
-
After cooling, the product crystallizes and is collected by filtration, washed, and can be recrystallized.
-
Reactivity and Synthetic Utility: A Case Study in Gefitinib Synthesis
The choice of a nitrobenzoic acid isomer is often dictated by the specific substitution pattern required for a target molecule. This compound is a key intermediate in the synthesis of Gefitinib, an anticancer drug.[5][8] This application highlights the importance of its unique substitution pattern, which would be difficult to achieve with the simpler ortho, meta, or para isomers.
Logical Relationship in Precursor Selection for Gefitinib
Caption: Logical flow for selecting this compound for Gefitinib synthesis.
The synthesis of Gefitinib requires a specific arrangement of functional groups on the aniline precursor to form the quinazoline core. This compound provides the necessary scaffold. The nitro group at the 2-position is crucial as its reduction to an amine allows for the subsequent cyclization to form the quinazoline ring.[9][10] The hydroxy and methoxy groups at the 5- and 4-positions, respectively, become the substituents at the 6- and 7-positions of the final quinazoline core, which are essential for the drug's activity. The simpler nitrobenzoic acid isomers lack this specific substitution pattern and therefore are not suitable precursors for this complex API.
Conclusion
The selection of a nitrobenzoic acid isomer in organic synthesis is a critical decision guided by the desired substitution pattern of the target molecule and the physicochemical properties of the isomer. While the ortho, meta, and para isomers are fundamental building blocks, more complex derivatives like this compound are indispensable for the synthesis of intricate molecules such as the anticancer drug Gefitinib. A thorough understanding of the synthesis, properties, and reactivity of these isomers allows researchers and drug development professionals to devise more efficient and effective synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Efficacy comparison of different synthetic routes for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
A comprehensive guide to the synthetic strategies for producing 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a crucial intermediate in the pharmaceutical industry, is presented below. This guide offers a comparative analysis of different synthetic routes, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers, scientists, and professionals in drug development.
Efficacy Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through the selective demethylation of a dimethoxy precursor. The two main routes identified in the literature start from either the methyl ester or the free carboxylic acid form of 4,5-dimethoxy-2-nitrobenzoic acid.
| Parameter | Route 1: From Methyl 4,5-dimethoxy-2-nitrobenzoate | Route 2: From 4,5-dimethoxy-2-nitrobenzoic acid |
| Starting Material | Methyl 4,5-dimethoxy-2-nitrobenzoate | 4,5-dimethoxy-2-nitrobenzoic acid |
| Key Transformation | Selective hydrolysis of the 5-methoxy group | Selective demethylation of the 5-methoxy group |
| Reagents | Potassium Hydroxide, Acetic Acid | Potassium Hydroxide, Hydrochloric Acid |
| Reported Yield | 92%[1], 96% (isolation yield)[2] | 85%[2] |
| Reaction Time | ~4 hours of reflux[1] | Not explicitly stated |
| Purity | 85% purity of starting material mentioned[1] | Not explicitly stated |
Experimental Protocols
Route 1: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate
This procedure involves the selective hydrolysis of the methoxy group at the 5-position of methyl 4,5-dimethoxy-2-nitrobenzoate.
Procedure:
-
A solution of potassium hydroxide pellets (770 g, 11.665 mol, 85% purity) in ice water (4000 mL) is prepared.[1]
-
To this solution, methyl 4,5-dimethoxy-2-nitrobenzoate (800 g, 3.317 mol) is added, forming a green suspension.[1]
-
The suspension is heated to reflux and stirred for approximately 4 hours, during which the color of the solution gradually changes to red. A mixture of methanol and water (850 mL) is collected via distillation.[1]
-
The reaction progress is monitored by HPLC.[1]
-
Upon completion, the solution is cooled to room temperature.[1]
-
The pH is adjusted to 9 with glacial acetic acid (337.6 g, 5.566 mol).[1]
-
The final product is isolated to yield a gray crystalline solid (558.5 g, 3.049 mol), achieving a 92% yield.[1]
A similar process described in a patent resulted in a 96% isolation yield after reaction with a base and subsequent acidification and extraction.[2]
Route 2: Synthesis from 4,5-dimethoxy-2-nitrobenzoic acid
This method involves the direct demethylation of 4,5-dimethoxy-2-nitrobenzoic acid.
Procedure:
-
4,5-dimethoxy-2-nitrobenzoic acid is reacted in a 20% aqueous potassium hydroxide solution.[2]
-
The reaction mixture is then acidified with concentrated hydrochloric acid to obtain potassium 5-hydroxy-4-methoxy-2-nitrobenzoate.[2]
-
Further acidification with concentrated hydrochloric acid yields this compound with a reported yield of 85%.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the described synthetic routes.
Caption: Synthetic pathway from methyl 4,5-dimethoxy-2-nitrobenzoate.
Caption: Synthetic pathway from 4,5-dimethoxy-2-nitrobenzoic acid.
Alternative Indirect Route
An alternative, though less direct, synthesis starts from veratraldehyde. This multi-step process involves nitration to 4,5-dimethoxy-2-nitrobenzaldehyde, followed by selective hydrolysis of the 5-methoxy group to yield 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (65.0% yield).[3] This intermediate would then require a subsequent oxidation step to form the desired carboxylic acid. Due to the additional step and lower initial yield, this route may be less efficient for large-scale production compared to the more direct methods.
References
A Comparative Analysis of the Biological Activities of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and Structurally Similar Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid and other structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this comparison largely draws upon the known biological activities of similar phenols to infer its potential therapeutic properties. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
This compound is a phenolic compound with a chemical structure suggesting potential for a range of biological effects. Phenolic acids are a significant class of secondary metabolites in plants, known for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The presence of hydroxyl (-OH), methoxy (-OCH3), and nitro (-NO2) functional groups on the benzoic acid scaffold of this compound indicates its potential to participate in various biochemical reactions, including the scavenging of free radicals and modulation of inflammatory pathways.
Comparative Biological Activity
This section compares the known biological activities of phenols structurally similar to this compound, such as vanillic acid, isovanillic acid, and derivatives of 4-hydroxybenzoic acid.
Antioxidant Activity
Phenolic compounds are well-documented antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 Value | Reference |
| Vanillic Acid | DPPH Radical Scavenging | > 100 µg/mL | [1] |
| Vanillic Acid | ABTS Radical Scavenging | > 100 µg/mL | [1] |
| Isovanillic Acid | DPPH Radical Scavenging | > 100 µg/mL | [2] |
| Isovanillic Acid | ABTS Radical Scavenging | > 100 µg/mL | [2] |
| Isovanillin | DPPH Radical Scavenging | 30.29 ± 1.86 µg/ml | [3] |
| 3,5-dihydroxybenzoic acid | DPPH Radical Scavenging | Lower IC50 (Strong Activity) | [4] |
| 4-hydroxybenzoic acid | DPPH Radical Scavenging | Higher IC50 (Poor Activity) | [4] |
Note: A lower IC50 value indicates greater antioxidant activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways. Common in vitro assays for anti-inflammatory activity include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of protein denaturation.
Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds
| Compound | Assay | Inhibition | Reference |
| Vanillic Acid | Inhibition of TNF-α and IL-6 secretion in LPS-stimulated mouse peritoneal macrophages | Up to 30-63% at 100 μM | [5] |
| o-Vanillic Acid | Inhibition of NO production in LPS-activated J774A.1 cells | Concentration-dependent decrease | [6] |
| o-Vanillic Acid | Reduction of TNF-α and IL-1β gene expression in LPS-activated J774A.1 cells | Significant reduction | [6] |
| Isovanillin | Carrageenan-induced paw edema in rats | Significant inhibition up to 6 hours | [3] |
| Isovanillin | Xylene-induced ear edema in rats | Comparable to dexamethasone | [3] |
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Phenolic acids have demonstrated varying degrees of inhibitory activity against a range of bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative Antimicrobial Activity of Phenolic Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isovanillic Acid | Staphylococcus aureus | - | [2] |
| Isovanillic Acid | Enterobacter cloacae | 600 | [2] |
| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | 160 | [7] |
| trans 4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | 100-170 | [7] |
| 4-hydroxybenzoic acid derivatives | Escherichia coli | Zone of inhibition: 10-18 mm | [8] |
| 4-hydroxybenzoic acid derivatives | Staphylococcus aureus | Zone of inhibition: 10-12 mm | [8] |
Signaling Pathways
Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development. Phenols have been shown to influence key pathways involved in inflammation and oxidative stress response, such as the NF-κB and MAPK signaling cascades.[9][10]
Caption: General signaling pathways modulated by phenolic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of further research.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS•+ stock solution by reacting ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
Caption: General workflow for in vitro antioxidant assays.
Anti-inflammatory Activity Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (e.g., egg albumin) denaturation.
Protocol:
-
Prepare a reaction mixture consisting of the test extract at various concentrations, egg albumin (from a fresh hen's egg), and phosphate-buffered saline (pH 6.4).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Antimicrobial Activity Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, its structural similarity to other bioactive phenolic compounds suggests a strong potential for antioxidant, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide offer a framework for researchers to further investigate this compound and its analogues for potential therapeutic applications. Further experimental validation is necessary to quantitatively assess its efficacy and elucidate its mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Signaling Pathways Modulated by Phenolic Compounds:...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Synthetic Utility of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid and its Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the synthetic utility of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. Its performance is objectively compared with alternative starting materials, supported by experimental data and detailed methodologies. This document aims to assist researchers in making informed decisions for the efficient synthesis of target molecules.
Introduction: The Versatility of Substituted Benzoic Acids
This compound is a valuable synthetic intermediate, particularly in the preparation of kinase inhibitors and other therapeutic agents.[1] Its trifunctional nature, possessing a carboxylic acid, a nitro group, and a phenol, allows for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry. This guide will focus on its application in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and as a precursor for phosphodiesterase 10A (PDE10A) inhibitors. The guide will also explore alternative synthetic routes to these targets, providing a comparative analysis of their efficiency and practicality.
Comparative Analysis of Starting Materials for Gefitinib Synthesis
Gefitinib is a crucial drug for the treatment of non-small cell lung cancer. The synthesis of its quinazoline core can be achieved through various pathways starting from different precursors. Here, we compare the synthetic route originating from this compound with other prominent methods.
Table 1: Comparison of Synthetic Routes to Gefitinib
| Starting Material | Key Intermediates | Number of Steps (to core) | Overall Yield (approx.) | Key Advantages | Key Disadvantages |
| This compound | 4-alkoxy-5-methoxy-2-nitrobenzonitrile | ~7 | Not explicitly reported, but involves multiple steps | Convergent synthesis possible | Longer synthetic route, potential for lower overall yield |
| 6,7-dimethoxy-quinazolin-4-one | 4-chloro-6,7-dimethoxyquinazoline | 2 | ~33%[2] | Commercially available starting material, shorter route | Use of hazardous reagents like POCl3 |
| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-amino-2-chloro-6,7-dimethoxyquinazoline | 1 | High for the first step (~98%)[3] | Direct and high-yielding first step | Starting material can be expensive |
| Methyl 3-hydroxy-4-methoxybenzoate | Methyl 5-alkoxy-4-methoxy-2-nitrobenzoate | ~7 | ~37.4%[4][5] | Avoids harsh demethylation steps | Multi-step synthesis with potential for yield loss |
Experimental Protocols for Key Synthetic Transformations
Synthesis of the Quinazoline Core from 6,7-dimethoxy-quinazolin-4-one
This protocol outlines the conversion of commercially available 6,7-dimethoxy-quinazolin-4-one to the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (0.31 mol) and L-methionine (0.34 mol) is dissolved in methanesulfonic acid (425 mL) and heated to reflux for 12 hours.[2]
-
The reaction is monitored by HPLC until the starting material is consumed.[2]
-
The mixture is cooled, and crushed ice/water is added.[2]
-
The pH is adjusted to ~7 with a 40% aqueous NaOH solution, leading to the precipitation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one.[2]
-
The intermediate is then acetylated to protect the hydroxyl group.
-
The acetylated intermediate is treated with phosphoryl chloride (POCl3) in the presence of N,N-diethylaniline to yield 4-chloro-6,7-dimethoxyquinazoline.[2]
Synthesis of the Quinazoline Core from 2,4-dichloro-6,7-dimethoxyquinazoline
This protocol describes the selective amination of 2,4-dichloro-6,7-dimethoxyquinazoline.
Procedure:
-
A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) is stirred at reflux for 5 hours.[6]
-
The reaction mixture is concentrated under reduced pressure.[6]
-
The solid residue is purified by column chromatography on silica gel to furnish the target 4-anilino-2-chloro-6,7-dimethoxyquinazoline derivative.[6]
Synthesis of the Quinazoline Core from Methyl 3-hydroxy-4-methoxybenzoate
This multi-step synthesis avoids harsh demethylation conditions.
Procedure:
-
Alkylation: A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The product, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is isolated by precipitation in ice-water.[4]
-
Nitration: The alkylated product is nitrated using nitric acid in acetic acid to yield methyl 3-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[4]
-
Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid.[4]
-
Cyclization: The resulting aniline is cyclized with formamidine acetate to form the quinazolinone ring.[4]
-
Chlorination: The quinazolinone is chlorinated with thionyl chloride to give the 4-chloroquinazoline intermediate.[4]
-
Amination: The 4-chloroquinazoline is then reacted with the appropriate aniline and subsequently with morpholine to yield Gefitinib.[4]
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Routes to Gefitinib
The following diagrams illustrate the different synthetic strategies for preparing the core structure of Gefitinib.
Caption: Alternative synthetic pathways to the core structure of Gefitinib.
Signaling Pathway of PDE10A Inhibitors
This compound serves as a precursor for the synthesis of PDE10A inhibitors. These inhibitors modulate cyclic nucleotide signaling in the brain, which is crucial for neuronal function.
Caption: Simplified signaling pathway of PDE10A inhibitors.
Conclusion
This compound is a highly functionalized and useful building block for the synthesis of complex pharmaceutical targets. However, for specific applications such as the synthesis of Gefitinib, alternative starting materials and synthetic routes may offer advantages in terms of step economy and overall yield. The choice of the optimal synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance for hazardous reagents. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and design efficient and effective synthetic plans.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. ukm.my [ukm.my]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is critical for ensuring product quality, stability, and safety. This guide presents an objective comparison of principal analytical methods for this compound, supported by representative experimental data and detailed protocols. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry to ensure the consistency and reliability of analytical results across different platforms.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of aromatic nitro compounds, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL | <1 µg/mL | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 4 - 15 µg/mL | 1 - 5 µg/mL | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | High (Separation-based) | Very High (Separation & Mass-based) | Low (Prone to interference) |
| Throughput | Medium | Medium-Low | High |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the validation and transfer of analytical methods.[1] Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] It is highly suitable for the routine quality control and quantification of this compound in various sample matrices.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 bonded silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. A series of calibration standards can be prepared by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of unknown samples is then determined by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an excellent confirmatory technique, particularly for impurity profiling and identification.[2] As this compound is not sufficiently volatile, derivatization is required prior to analysis.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Derivatization: The carboxyl and hydroxyl groups of the analyte are derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Quantification: An internal standard is used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and high-throughput method suitable for the quantification of this compound in simple, interference-free solutions.[3]
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: A suitable buffer or solvent in which the analyte is stable and soluble (e.g., methanol or phosphate buffer).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm.
-
Sample Preparation: A stock solution of known concentration is prepared, and a series of standard solutions are made by dilution.
-
Quantification: A calibration curve is constructed by plotting absorbance versus the concentration of the standards. The concentration of the unknown sample is determined using the linear regression equation from the curve.
Method Cross-Validation Workflow
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent and comparable results.[2] This is crucial when transferring methods between laboratories or when correlating data from different analytical techniques.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Analytical Method Selection
The choice of an analytical method is guided by several factors related to the analyte and the objective of the analysis.
Caption: Decision pathway for selecting an appropriate analytical method.
Conclusion
The cross-validation of analytical methods is a cornerstone of robust drug development and manufacturing. For the quantification of this compound, HPLC-UV emerges as a well-balanced primary method for routine quality control due to its high specificity, precision, and accuracy. GC-MS serves as an invaluable confirmatory tool, especially for the identification of impurities, owing to its superior specificity. While limited in its specificity, UV-Vis spectrophotometry can be effectively employed for rapid screening in simple matrices. The implementation of a thorough cross-validation plan ensures data integrity and consistency across different analytical platforms.
References
A Researcher's Guide to the Purity of Commercial 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
An Objective Comparison for Critical Applications in Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a vital building block in the synthesis of several key pharmaceutical compounds, including the targeted cancer therapies Gefitinib and AZD3759[1]. Consequently, the presence of impurities can have significant downstream effects on the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive benchmark for the purity of commercially available this compound. We present a comparative analysis based on common analytical techniques, detailed experimental protocols for in-house verification, and a discussion of potential impurities.
Comparative Purity Analysis
The purity of this compound from various commercial suppliers can exhibit notable variation. While many suppliers provide a certificate of analysis, the stated purity levels can differ, and in some cases, a purity guarantee is not provided at all. For instance, some vendors may offer grades with purities of 95% or 97%, while others may not specify or perform detailed analytical testing[2][3][4]. This underscores the importance of independent purity verification for critical research applications.
Below is a summary of hypothetical purity data for this compound from three representative commercial suppliers, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Stated Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurity Identified |
| Supplier A | ≥ 98.0 | 98.5 | 98.2 | 4,5-Dimethoxy-2-nitrobenzoic acid |
| Supplier B | ≥ 95.0 | 96.2 | 95.8 | Isomeric Impurity |
| Supplier C | Not Specified | 97.8 | 97.5 | Residual Solvent |
The Importance of Purity in Drug Synthesis
This compound is a key intermediate in the synthesis of Gefitinib and AZD3759, both of which are inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. EGFR is a crucial signaling protein that, when mutated or overexpressed, can drive the growth of various cancers[5][6]. The inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology[5][7][8]. The presence of impurities in the starting material can lead to the formation of undesired side products during synthesis, potentially impacting the final drug's safety and efficacy.
Experimental Protocols for Purity Verification
To ensure the quality of this compound, a robust analytical workflow is essential. The following protocols are based on established methods for the analysis of aromatic nitro compounds.
References
- 1. This compound | 31839-20-0 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS#:31839-20-0 | Chemsrc [chemsrc.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative study of the reactivity of hydroxyl and carboxylic acid groups in 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups within the 5-Hydroxy-4-methoxy-2-nitrobenzoic acid molecule. The differential reactivity of these groups is fundamental for the strategic chemical modification of this compound, which serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, including targeted cancer drug intermediates.[1] This analysis is supported by established chemical principles and outlines experimental protocols for selective functional group transformations.
Theoretical Framework: Acidity and Electronic Influences
The reactivity of the hydroxyl and carboxylic acid groups in this compound is primarily dictated by their intrinsic acidity and the electronic effects exerted by the other substituents on the benzene ring.
Inherent Acidity: Carboxylic acids are fundamentally stronger acids than phenols.[2] This is because the negative charge on the conjugate base of a carboxylic acid (the carboxylate ion) is delocalized over two highly electronegative oxygen atoms, leading to significant resonance stabilization. In contrast, the negative charge on the phenoxide ion (the conjugate base of a phenol) is delocalized over one oxygen atom and the less electronegative carbon atoms of the aromatic ring, resulting in less effective stabilization.[2]
Substituent Effects: The electron-donating and electron-withdrawing groups attached to the benzene ring further modulate the acidity and nucleophilicity of the functional groups.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring through both inductive and resonance effects.[3][4][5][6] Positioned ortho to the carboxylic acid, it significantly increases its acidity by stabilizing the resulting carboxylate anion.
-
Methoxy Group (-OCH₃): The methoxy group is an activating, electron-donating group due to its resonance effect, which increases the electron density on the ring.[3][4] This effect enhances the nucleophilicity of the phenoxide ion once the hydroxyl group is deprotonated.
-
Hydroxyl Group (-OH): The hydroxyl group itself is an electron-donating group by resonance, which activates the ring for electrophilic substitution.[5]
The interplay of these electronic factors leads to a significant difference in the pKa values of the two acidic protons, making the carboxylic acid proton far more acidic than the phenolic hydroxyl proton.
Comparative Reactivity and Selective Transformations
The pronounced difference in acidity between the carboxylic acid and the hydroxyl group is the key to achieving selective chemical modifications.
-
Reactivity of the Carboxylic Acid Group: Due to its higher acidity, the -COOH group is readily deprotonated by weak bases. The carbonyl carbon is also an electrophilic center, making it susceptible to nucleophilic attack. This allows for selective reactions such as esterification and amide formation under conditions that leave the less acidic hydroxyl group intact.
-
Reactivity of the Hydroxyl Group: The phenolic -OH group is a weaker acid and therefore a weaker nucleophile than its corresponding phenoxide. To make it reactive, particularly for etherification (e.g., Williamson ether synthesis), a strong base is required to generate the more nucleophilic phenoxide ion. This can be challenging as a strong base will preferentially deprotonate the more acidic carboxylic acid.
The logical flow for predicting reactivity is based on the relative acidity of the functional groups.
Caption: Logical diagram of factors influencing functional group reactivity.
Quantitative Data Summary
The following table summarizes the predicted reactivity and typical reaction conditions for the selective modification of each functional group.
| Feature | Carboxylic Acid Group (-COOH) | Phenolic Hydroxyl Group (-OH) |
| Relative Acidity | High (pKa significantly lower) | Low (pKa higher) |
| Primary Reactivity | Acidity, Electrophilicity of Carbonyl C | Nucleophilicity (upon deprotonation) |
| Selective Reaction | Esterification, Amide Formation | Etherification |
| Typical Reagents | Alcohol + Acid Catalyst (H₂SO₄) | Alkyl Halide + Strong Base (e.g., NaH) |
| Reaction Conditions | Moderate to high temperature | Often requires protection of -COOH group |
| Ease of Selection | High | Low (risk of side reactions) |
Experimental Protocols
Protocol 1: Selective Esterification of the Carboxylic Acid Group
This protocol is based on the Fischer-Speier esterification method, which is highly selective for the more acidic carboxylic acid group.[7]
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography if necessary.
Caption: Workflow for selective esterification of the carboxylic acid group.
Protocol 2: Selective Etherification of the Hydroxyl Group (via Protection)
Direct selective etherification is challenging. A more reliable method involves protecting the highly reactive carboxylic acid group first, performing the etherification, and then deprotecting the carboxylic acid.
Objective: To synthesize 5-Alkoxy-4-methoxy-2-nitrobenzoic acid.
Part A: Protection of the Carboxylic Acid
-
Follow Protocol 1 to convert the carboxylic acid into its methyl ester. This protected compound is now the starting material for etherification.
Part B: Etherification of the Phenolic Hydroxyl Group
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1 equivalent) in a dry aprotic solvent like DMF or THF.
-
Deprotonation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Part C: Deprotection of the Carboxylic Acid (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude product from Part B in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Acidify the reaction mixture to a pH of ~2 using dilute HCl.
-
Extraction: Extract the final product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the desired O-alkylated benzoic acid.
Caption: Workflow for etherification via a protection-deprotection strategy.
Conclusion
The carboxylic acid group in this compound is demonstrably more reactive than the phenolic hydroxyl group, primarily due to its greater acidity, which is further amplified by the ortho-nitro substituent. This differential reactivity allows for highly selective transformations, such as esterification and amide formation, to be carried out on the carboxylic acid group without affecting the hydroxyl group. Conversely, reactions targeting the hydroxyl group, like etherification, necessitate stronger basic conditions and typically require a protection-deprotection strategy for the carboxylic acid to achieve high yields and avoid unwanted side reactions. A thorough understanding of these reactivity principles is essential for the efficient and strategic synthesis of complex derivatives from this versatile chemical intermediate.
References
- 1. This compound | 31839-20-0 [chemicalbook.com]
- 2. Phenols show less acidity in comparison to carboxylic class 11 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents such as 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound requires careful handling to avoid potential health effects.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Wear surgical or chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, a self-contained breathing apparatus is recommended.
-
Protective Clothing: A lab coat or full-sleeves apron should be worn.
In the event of exposure, follow these first-aid measures:
-
Eyes: Wash with plenty of water.
-
Skin: Wash with plenty of water.
-
Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.
-
Ingestion: Seek medical assistance for gastric lavage.
Quantitative Data Summary
| Property | Value |
| CAS Number | 31839-20-0[1] |
| Molecular Formula | C8H7NO6[1] |
| Molecular Weight | 213.1 g/mol [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental services company. Do not empty into drains or release into the environment. [2][3]
1. Waste Identification and Segregation:
-
Clearly label the waste as "this compound."
-
Segregate it from other chemical waste streams to avoid incompatible mixtures.
2. Containerization:
-
Use a suitable, dedicated, and properly sealed container for the waste. The original container is often a good choice if it is in good condition.
-
The container must be compatible with the chemical and free from leaks or damage.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool area.
-
The storage area should be secure to prevent unauthorized access.
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.
4. Spills and Leaks:
-
For small spills, wear appropriate PPE, avoid dust formation, and wash the area with plenty of water.[1]
-
Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.
-
Ensure adequate ventilation during cleanup.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Protocols
Detailed experimental protocols for the neutralization or degradation of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Disclaimer: This document provides essential safety and logistical information for handling 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. It is intended for use by trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols. The following guidance is synthesized from safety data for structurally similar compounds and general laboratory best practices.
Immediate Safety and Hazard Information
Primary Hazards Include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]
-
Harmful if Swallowed: Oral toxicity is a potential hazard.[1][3]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][4][5][6] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes. | Prevents skin contact which may cause irritation.[1][2][4][5] Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Locate the nearest eyewash station and safety shower and confirm their accessibility.[2][4][5][6]
-
Assemble all necessary equipment and reagents before handling the compound.[4]
2. Handling:
-
Don all required PPE as outlined in the table above.[1][2][4]
-
Handle the compound exclusively within a chemical fume hood to control exposure.[4]
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[1][4][5]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[1][2][5][6][7]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1][2][5][6]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[1][8]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams. Aromatic carboxylic acids should be segregated from strong bases and oxidizing agents.[2][4][6]
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][2][5][6][8] Do not dispose of it down the drain or into the environment.[8]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

